Moclobemide-d8
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H17ClN2O2 |
|---|---|
Molecular Weight |
276.79 g/mol |
IUPAC Name |
4-chloro-N-[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)ethyl]benzamide |
InChI |
InChI=1S/C13H17ClN2O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17)/i7D2,8D2,9D2,10D2 |
InChI Key |
YHXISWVBGDMDLQ-UFBJYANTSA-N |
Isomeric SMILES |
[2H]C1(C(OC(C(N1CCNC(=O)C2=CC=C(C=C2)Cl)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
What is Moclobemide-d8 and its chemical structure?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moclobemide-d8 is the deuterated analog of Moclobemide, a reversible inhibitor of monoamine oxidase A (MAO-A).[1] Moclobemide itself is an antidepressant medication used in the treatment of major depressive disorder and social anxiety.[2] The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, makes this compound a valuable tool in pharmaceutical research.[3] Deuterated compounds are particularly useful as internal standards in quantitative bioanalytical assays, such as those employing mass spectrometry, and in studies investigating the pharmacokinetics and metabolism of the parent drug. The kinetic isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can lead to altered metabolic profiles, potentially enhancing a drug's therapeutic properties.[3]
Chemical Structure of this compound
This compound is structurally identical to Moclobemide, with the exception that eight hydrogen atoms on the morpholine ring have been replaced by deuterium atoms.
Chemical Name: 4-chloro-N-(2-(morpholin-4-yl-d8)ethyl)benzamide Molecular Formula: C₁₃H₉D₈ClN₂O₂ Molecular Weight: 276.79 g/mol
The structure is as follows:
(Note: This is a simplified representation. The precise stereochemistry is not depicted.)
Physicochemical and Pharmacokinetic Properties
The introduction of deuterium can subtly alter the physicochemical properties of a molecule, which in turn can influence its pharmacokinetic profile.[3][4][5] While specific experimental data for this compound is limited, the following table summarizes the known properties of Moclobemide and the anticipated effects of deuteration.
| Property | Moclobemide | This compound (Anticipated) |
| Molecular Formula | C₁₃H₁₇ClN₂O₂ | C₁₃H₉D₈ClN₂O₂ |
| Molecular Weight | 268.74 g/mol [2] | 276.79 g/mol |
| Melting Point | Data not readily available | May be slightly different from Moclobemide. Deuteration can lead to either an increase or decrease in melting point depending on intermolecular forces.[3] |
| Solubility | Data not readily available | May be altered. Some studies have shown that deuteration can increase the aqueous solubility of a drug.[3] |
| Bioavailability | ~55% after a single dose, increasing to >80% with repeated doses | Potentially increased due to a reduced first-pass metabolism (kinetic isotope effect). |
| Protein Binding | ~50%, primarily to albumin | Expected to be similar to Moclobemide. |
| Metabolism | Extensively metabolized by the liver, primarily via CYP2C19 and CYP2D6.[2] | The rate of metabolism is expected to be slower due to the kinetic isotope effect at the sites of deuteration on the morpholine ring. |
| Elimination Half-life | 1-2 hours[2] | Potentially longer than that of Moclobemide due to slower metabolism. |
| Excretion | Almost entirely as metabolites in the urine.[2] | Expected to be similar to Moclobemide. |
Mechanism of Action of Moclobemide
Moclobemide is a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[2] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft.[2] By reversibly inhibiting MAO-A, Moclobemide leads to an accumulation of these neurotransmitters, thereby enhancing neurotransmission and exerting its antidepressant effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Moclobemide | C13H17ClN2O2 | CID 4235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium - Wikipedia [en.wikipedia.org]
- 5. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Moclobemide-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Moclobemide-d8, a deuterated analog of the reversible monoamine oxidase A inhibitor, Moclobemide. This document is intended for researchers, scientists, and professionals involved in drug development and stable isotope labeling.
Introduction
Moclobemide is a pharmaceutical agent used for the treatment of depression and social anxiety. The introduction of deuterium atoms into the Moclobemide structure to create this compound can offer advantages in metabolic profiling and pharmacokinetic studies. This guide outlines a plausible synthetic route to this compound and details the analytical methodologies for determining its isotopic purity.
Synthesis of this compound
The synthesis of this compound (4-chloro-N-(2-(morpholin-d8-4-yl)ethyl)benzamide) involves a two-step process starting from commercially available deuterated and non-deuterated precursors. The key deuterated intermediate is morpholine-d8.
Step 1: Synthesis of 4-(2-Aminoethyl)morpholine-d8
The first step involves the synthesis of the deuterated intermediate, 4-(2-aminoethyl)morpholine-d8. A plausible method is the reaction of morpholine-d8 with 2-bromoethylamine hydrochloride.
Experimental Protocol:
-
To a solution of morpholine-d8 (1.0 eq) in a suitable solvent such as acetonitrile, 2-bromoethylamine hydrochloride (1.2 eq) and a non-nucleophilic base like potassium carbonate (2.5 eq) are added.
-
The reaction mixture is heated to reflux and stirred for 24 hours.
-
After cooling to room temperature, the inorganic salts are removed by filtration.
-
The solvent is evaporated under reduced pressure to yield the crude 4-(2-aminoethyl)morpholine-d8, which can be purified by vacuum distillation.
Step 2: Coupling with 4-Chlorobenzoyl Chloride
The final step is the amide coupling of 4-(2-aminoethyl)morpholine-d8 with 4-chlorobenzoyl chloride to yield this compound.[1]
Experimental Protocol:
-
4-(2-Aminoethyl)morpholine-d8 (1.0 eq) is dissolved in a suitable solvent, for example, dichloromethane, and cooled in an ice bath.
-
A solution of 4-chlorobenzoyl chloride (1.1 eq) in dichloromethane is added dropwise to the cooled solution of the amine.
-
A base such as triethylamine (1.2 eq) is added to scavenge the hydrochloric acid formed during the reaction.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is then quenched with water, and the organic layer is separated.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent system like ethanol/water.
Logical Relationship of the Synthesis Process:
Caption: Synthetic pathway of this compound.
Isotopic Purity Analysis
The determination of the isotopic purity of this compound is crucial to ensure the quality and reliability of its use in scientific studies. The primary techniques for this analysis are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
3.1. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a deuterated compound. By comparing the theoretical and experimental mass spectra, the degree of deuterium incorporation can be accurately quantified.[2][3]
Experimental Protocol:
-
A sample of this compound is dissolved in a suitable solvent, such as methanol or acetonitrile.
-
The solution is infused into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
A full scan mass spectrum is acquired in the region of the molecular ion [M+H]⁺.
-
The relative intensities of the peaks corresponding to the different isotopologues (d0 to d8) are measured.
-
The isotopic purity is calculated based on the relative abundance of the desired d8 isotopologue compared to the other isotopologues.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ²H NMR spectroscopy are complementary techniques for assessing isotopic purity. ¹H NMR can be used to determine the degree of deuteration at specific sites by observing the reduction in the intensity of proton signals. ²H NMR directly detects the deuterium nuclei, providing a profile of the deuterated sites.[4][5]
Experimental Protocol:
-
¹H NMR: A known amount of the this compound sample and an internal standard are dissolved in a suitable NMR solvent (e.g., CDCl₃). The ¹H NMR spectrum is recorded, and the integrals of the residual proton signals in the deuterated regions are compared to the integral of a non-deuterated proton signal in the molecule (e.g., aromatic protons) or the internal standard.
-
²H NMR: The this compound sample is dissolved in a protonated solvent (e.g., CHCl₃). The ²H NMR spectrum is acquired, and the signals corresponding to the deuterium atoms at different positions are observed and integrated.
Workflow for Isotopic Purity Determination:
Caption: Analytical workflow for isotopic purity.
Quantitative Data Summary
The following table summarizes hypothetical but realistic quantitative data for the isotopic purity of a synthesized batch of this compound, as determined by mass spectrometry.
| Isotopologue | Relative Abundance (%) |
| d0 | 0.1 |
| d1 | 0.2 |
| d2 | 0.5 |
| d3 | 1.0 |
| d4 | 2.5 |
| d5 | 5.0 |
| d6 | 10.0 |
| d7 | 20.0 |
| d8 | 60.7 |
| Isotopic Purity | >98% (d8) |
Note: This data is for illustrative purposes. Actual results may vary depending on the synthetic methodology and purification techniques employed. The isotopic purity is often reported as the percentage of the desired deuterated species (d8 in this case) relative to all deuterated and non-deuterated species.
Conclusion
This technical guide has provided a detailed overview of a plausible synthetic route for this compound and the established analytical methods for the determination of its isotopic purity. The successful synthesis and rigorous analysis of deuterated compounds like this compound are essential for advancing research in drug metabolism, pharmacokinetics, and other areas of drug development. The provided experimental outlines and data presentation serve as a valuable resource for scientists and researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Measurement of the isotope enrichment of stable isotope-labeled proteins using high-resolution mass spectra of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
An In-Depth Technical Guide to the Physical and Chemical Properties of Moclobemide-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moclobemide-d8 is the deuterated analog of Moclobemide, a reversible inhibitor of monoamine oxidase A (RIMA). This modification, where eight hydrogen atoms are replaced by deuterium, makes it a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative analysis of Moclobemide. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visualizations of its mechanism of action and experimental workflows.
Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and analysis. While some properties are not experimentally determined for the deuterated species, they are expected to be very similar to the parent compound, Moclobemide.
| Property | This compound | Moclobemide |
| Molecular Formula | C₁₃H₉D₈ClN₂O₂[1] | C₁₃H₁₇ClN₂O₂[2][3] |
| Molecular Weight | 276.79 g/mol [1][4] | 268.74 g/mol [2][3] |
| Appearance | Solid (predicted) | White to off-white solid |
| Melting Point | Not available | 137 °C[3] |
| Boiling Point | Not available | 447.7 ± 40.0 °C (predicted)[3] |
| Solubility | Not available | DMSO: >20 mg/mL[5] |
| Storage Condition | Refer to Certificate of Analysis | Room temperature[5] |
Mechanism of Action
Moclobemide is a selective and reversible inhibitor of monoamine oxidase A (MAO-A). MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft. By inhibiting MAO-A, Moclobemide increases the concentration of these neurotransmitters, leading to its antidepressant effects.[6]
Caption: Mechanism of action of this compound as a reversible inhibitor of MAO-A.
Experimental Protocols
Synthesis of this compound (Proposed)
The synthesis of this compound can be adapted from established methods for Moclobemide, utilizing deuterated starting materials. A common route involves the acylation of N-(2-aminoethyl)morpholine with a derivative of 4-chlorobenzoic acid.[7][8][9] To introduce the deuterium labels, deuterated morpholine or a deuterated acylating agent would be used.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Methodology (Adapted from Moclobemide Synthesis):
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-aminoethyl)morpholine-d8 in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the solution to act as a scavenger for the hydrochloric acid by-product.
-
Acylation: Slowly add a solution of 4-chlorobenzoyl chloride in the same anhydrous solvent to the reaction mixture, maintaining a low temperature (e.g., 0 °C) to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantification of Moclobemide and its metabolites in biological matrices.[10] this compound is an ideal internal standard for these assays due to its similar chromatographic behavior and distinct mass.
Caption: General workflow for the HPLC analysis of Moclobemide using this compound.
Detailed Methodology (Example):
-
Chromatographic System: A standard HPLC system equipped with a UV or mass spectrometric detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 240-250 nm or mass spectrometry for higher sensitivity and specificity.
-
Internal Standard: this compound is added to samples and calibration standards to correct for variations in sample preparation and injection volume.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound and to determine the positions of deuterium incorporation.[11] ²H NMR can also be employed to directly observe the deuterium signals.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of this compound and for determining its isotopic purity.[12][13][14] High-resolution mass spectrometry (HRMS) is particularly useful for resolving the isotopic distribution and accurately calculating the level of deuteration.[15][16]
Determination of Isotopic Purity
The isotopic purity of this compound is a critical quality attribute. It is typically determined by mass spectrometry, where the relative intensities of the mass isotopologues are measured.[14][17]
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent.
-
Mass Spectrometric Analysis: The sample is infused into a high-resolution mass spectrometer.
-
Data Acquisition: The mass spectrum is acquired over the expected m/z range for this compound and its isotopologues.
-
Data Analysis: The peak intensities for the deuterated species (M+8) and the non-deuterated (M) and partially deuterated species (M+1 to M+7) are measured. The isotopic purity is calculated as the percentage of the desired deuterated species relative to the sum of all related isotopic peaks.
Stability and Storage
While specific stability data for this compound is not widely published, it is expected to have similar stability to Moclobemide. For long-term storage, it is recommended to store the compound as a solid at low temperatures (e.g., -20°C) and protected from light and moisture to prevent degradation. Solutions should be prepared fresh for use.
Conclusion
This compound is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical analysis. This guide has provided a detailed overview of its physical and chemical properties, a proposed synthetic route, and established analytical methodologies. The provided diagrams offer a clear visualization of its mechanism of action and experimental workflows, aiding in the understanding and application of this important deuterated compound. For specific applications, it is always recommended to refer to the product's certificate of analysis and relevant scientific literature.
References
- 1. clearsynth.com [clearsynth.com]
- 2. Moclobemide | C13H17ClN2O2 | CID 4235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Moclobemide | 71320-77-9 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Moclobemide = 98 HPLC, solid 71320-77-9 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. CN1094040A - The synthetic method of moclobemide - Google Patents [patents.google.com]
- 9. CN101759667A - Preparation method of novel antidepressant moclobemide - Google Patents [patents.google.com]
- 10. Determination of the new monoamine oxidase inhibitor moclobemide and three of its metabolites in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. studymind.co.uk [studymind.co.uk]
- 12. Practical Methods for Deuterium Exchange/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. almacgroup.com [almacgroup.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs | Yao Xue Xue Bao;(12): 1176-1185, 2024. | WPRIM [pesquisa.bvsalud.org]
Moclobemide-d8 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Moclobemide-d8, a deuterated analog of the reversible monoamine oxidase A (MAO-A) inhibitor, Moclobemide. This guide is intended for use in research and development, particularly in pharmacokinetic and metabolic studies where a stable isotope-labeled internal standard is required for quantitative analysis.
Core Data Presentation
The key quantitative data for this compound and its parent compound, Moclobemide, are summarized in the table below for easy reference and comparison.
| Property | This compound | Moclobemide (Unlabeled) |
| CAS Number | 2309010-25-9[1] | 71320-77-9[2][3][4] |
| Molecular Weight | 276.79 g/mol [1][2][3][5][6] | 268.74 g/mol [4] |
| Molecular Formula | C₁₃H₉D₈ClN₂O₂[1][2][3] | C₁₃H₁₇ClN₂O₂[4] |
Experimental Protocols
This compound is primarily utilized as an internal standard in bioanalytical methods to ensure the accuracy and precision of the quantification of Moclobemide in biological matrices such as plasma. Below are detailed methodologies for the determination of Moclobemide, where this compound would be an ideal internal standard.
Determination of Moclobemide in Human Plasma by HPLC-UV
This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of human plasma, add the internal standard (this compound).
-
Alkalinize the plasma sample to a pH of approximately 11.
-
Add 10 mL of n-butyl chloride or dichloromethane and vortex for 5 minutes.
-
Centrifuge at 2000 rpm for 3 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
-
-
Chromatographic Conditions:
Quantification of Moclobemide in Human Blood by LC-MS
This high-sensitivity method is ideal for studies requiring low detection limits.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of whole blood, add 100 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a water/methanol (90/10 v/v) solution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
-
-
Liquid Chromatography Conditions:
-
LC System: UltiMate 3000 RSLC system.
-
Column: Accucore™ Phenyl Hexyl (100 x 2.1 mm, 2.6 µm).
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Q Exactive Focus hybrid quadrupole-Orbitrap mass spectrometer.
-
Ionization Source: Heated electrospray ionization (HESI) in positive mode.
-
Detection Mode: Full MS mode with a resolution of 35,000 (FWHM) at m/z 200, scanning a mass range of 100-600 m/z.
-
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of Moclobemide and a typical experimental workflow for its quantification.
Caption: Mechanism of action of Moclobemide.
Caption: Bioanalytical workflow for Moclobemide.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. A validated high-performance liquid chromatographic method for the determination of moclobemide and its two metabolites in human plasma and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clearsynth.com [clearsynth.com]
- 5. Determination of moclobemide in human plasma by high-performance liquid chromatography with spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Deuterium-Labeled Moclobemide: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of deuterium-labeled Moclobemide for research purposes. Moclobemide, a reversible inhibitor of monoamine oxidase A (RIMA), is primarily used in the treatment of depression and social anxiety. The strategic replacement of hydrogen atoms with deuterium in the Moclobemide molecule can offer significant advantages in research, particularly in studies of drug metabolism, pharmacokinetics, and as an internal standard in analytical assays. This document details the rationale for deuterium labeling, proposes a synthetic pathway, outlines analytical characterization methods, and discusses the potential impact on the drug's metabolic profile and pharmacokinetic parameters. Detailed experimental protocols and data are presented to guide researchers in the utilization of this valuable tool.
Introduction to Deuterium Labeling in Drug Research
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has emerged as a valuable tool in pharmaceutical research and development. The substitution of hydrogen with deuterium in a drug molecule can lead to the kinetic isotope effect (KIE), where the increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This seemingly subtle modification can significantly alter the rate of metabolic processes that involve the cleavage of a C-H bond, often leading to a slower rate of drug metabolism.
The primary applications of deuterium-labeled compounds in drug research include:
-
Metabolic Pathway Elucidation: Tracking the metabolic fate of a drug by analyzing the distribution of deuterium in its metabolites.
-
Pharmacokinetic Modulation: Improving a drug's pharmacokinetic profile by reducing its rate of metabolism, which can lead to increased half-life, enhanced bioavailability, and potentially a reduced dosing frequency.
-
Reduction of Toxic Metabolites: Shifting the metabolic pathway away from the formation of toxic byproducts.
-
Internal Standards: Use as highly accurate internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), due to their similar chemical properties but distinct mass.
Moclobemide: Mechanism of Action and Metabolism
Moclobemide is a benzamide derivative that acts as a selective and reversible inhibitor of monoamine oxidase A (MAO-A). By inhibiting MAO-A, Moclobemide increases the synaptic concentrations of key neurotransmitters like serotonin, norepinephrine, and dopamine, which is the basis for its antidepressant effects.
The metabolism of Moclobemide is extensive and primarily occurs in the liver. The major metabolic pathways involve oxidation of the morpholine ring and N-oxidation. The cytochrome P450 enzyme CYP2C19 is a key player in the metabolism of Moclobemide.[1][2][3] Given that metabolism is a significant route of elimination for Moclobemide, strategic deuterium labeling is a promising approach to modulate its pharmacokinetic properties.
Signaling Pathway of Moclobemide
Caption: Signaling pathway of Moclobemide's antidepressant action.
Synthesis of Deuterium-Labeled Moclobemide
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of d4-Moclobemide.
Experimental Protocol (Hypothetical)
Materials:
-
Morpholine
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Palladium on carbon (10 wt. %)
-
2-Bromoethanol
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
4-Chlorobenzoyl chloride
-
Anhydrous solvents (e.g., THF, DMF)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Synthesis of d4-Morpholine: Morpholine is subjected to H/D exchange using D₂O and a palladium catalyst under elevated temperature and pressure. The reaction progress is monitored by ¹H NMR to confirm the disappearance of the signals corresponding to the morpholine protons.
-
Synthesis of d4-2-(Morpholino)ethanol: d4-Morpholine is reacted with 2-bromoethanol in an appropriate solvent to yield the deuterated alcohol.
-
Synthesis of d4-4-(2-Chloroethyl)morpholine: The deuterated alcohol is then chlorinated using thionyl chloride.
-
Synthesis of d4-4-(2-Azidoethyl)morpholine: The chlorinated intermediate is converted to the corresponding azide by reaction with sodium azide.
-
Synthesis of d4-4-(2-Aminoethyl)morpholine: The azide is reduced to the primary amine, for example, by catalytic hydrogenation.
-
Synthesis of d4-Moclobemide: The final step involves the acylation of d4-4-(2-aminoethyl)morpholine with 4-chlorobenzoyl chloride in the presence of a non-nucleophilic base to yield d4-Moclobemide.
Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.
Analytical Characterization
The synthesized deuterium-labeled Moclobemide must be thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of deuterated compounds.
-
¹H NMR: The ¹H NMR spectrum of deuterated Moclobemide is expected to show a significant reduction or complete absence of signals corresponding to the positions where deuterium has been incorporated. For example, in d4-Moclobemide (deuterated on the morpholine ring), the signals for the morpholine protons would be absent.[4]
-
²H NMR: A ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of deuterium incorporation, confirming the success of the labeling.
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms bonded to deuterium, often appearing as multiplets due to C-D coupling.
Table 1: Comparison of Expected NMR Data for Moclobemide and d4-Moclobemide
| Nucleus | Moclobemide (Expected) | d4-Moclobemide (Expected) | Rationale for Difference |
| ¹H NMR | Signals for aromatic, ethyl, and morpholine protons present.[4] | Signals for morpholine protons absent or significantly reduced. | Replacement of protons with deuterium. |
| ²H NMR | No significant signals. | Signals corresponding to the chemical shifts of the morpholine protons. | Presence of deuterium at the morpholine positions. |
| ¹³C NMR | Singlets for all carbon atoms.[4] | Multiplets for the carbon atoms of the morpholine ring. | Coupling between ¹³C and ²H nuclei. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve an accurately weighed sample of the deuterated Moclobemide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the integration of the remaining proton signals to quantify the degree of deuteration.
-
²H NMR Acquisition: Acquire a ²H NMR spectrum to directly observe the deuterium signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to observe the carbon signals.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the deuterated compound and assessing the isotopic purity.
-
Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS): The mass spectrum of d4-Moclobemide will show a molecular ion peak (M⁺) that is 4 mass units higher than that of unlabeled Moclobemide.[5][6]
-
High-Resolution Mass Spectrometry (HRMS): HRMS can be used to determine the exact mass of the deuterated compound, further confirming its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help to pinpoint the location of the deuterium labels within the molecule. The fragmentation pattern will be similar to that of unlabeled Moclobemide, but the masses of the fragments containing the deuterium labels will be shifted accordingly.
Table 2: Expected Mass Spectrometry Data for Moclobemide and d4-Moclobemide
| Analysis | Moclobemide (m/z) | d4-Moclobemide (m/z) | Rationale for Difference |
| Molecular Ion [M+H]⁺ (ESI) | 269.1055 | 273.1307 | Addition of 4 deuterium atoms. |
| Major Fragment (EI) | 113 (morpholinoethyl fragment) | 117 | Addition of 4 deuterium atoms to the morpholine ring. |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the deuterated Moclobemide in a suitable solvent (e.g., methanol, acetonitrile).
-
MS Acquisition: Infuse the sample into the mass spectrometer using an appropriate ionization source (ESI or EI). Acquire a full scan mass spectrum.
-
MS/MS Acquisition: Select the molecular ion of the deuterated compound as the precursor ion and acquire a product ion scan to observe the fragmentation pattern.
Pharmacokinetic and Metabolic Considerations
The primary rationale for deuterating Moclobemide for many research applications is to alter its pharmacokinetic profile by slowing down its metabolism.
The Kinetic Isotope Effect (KIE)
The C-D bond is stronger than the C-H bond, requiring more energy to break. In metabolic reactions where C-H bond cleavage is the rate-limiting step, substituting hydrogen with deuterium can significantly slow down the reaction rate. This is known as the deuterium kinetic isotope effect (KIE). For Moclobemide, which is metabolized by oxidation of the morpholine ring, deuteration at this position is expected to exhibit a significant KIE.[7]
Impact on Pharmacokinetic Parameters
Slowing the metabolism of Moclobemide through deuteration is anticipated to have the following effects on its pharmacokinetic parameters:
-
Increased Half-Life (t½): A slower rate of elimination will result in a longer half-life.
-
Increased Area Under the Curve (AUC): The total drug exposure over time will be increased.
-
Decreased Clearance (CL): The rate at which the drug is removed from the body will be reduced.
-
Increased Bioavailability (F): Reduced first-pass metabolism in the liver can lead to a higher proportion of the administered dose reaching systemic circulation.
Table 3: Hypothetical Pharmacokinetic Parameters of Moclobemide vs. d4-Moclobemide
| Parameter | Moclobemide | d4-Moclobemide (Hypothetical) | Expected Change |
| Half-Life (t½) | ~2-4 hours | 4-8 hours | Increase |
| Clearance (CL) | High | Moderate | Decrease |
| Bioavailability (F) | ~60-80% | >80% | Increase |
| Volume of Distribution (Vd) | ~1.2 L/kg | ~1.2 L/kg | No significant change expected |
Note: The values for d4-Moclobemide are hypothetical and are presented to illustrate the potential impact of deuteration. Actual values would need to be determined experimentally.
Experimental Workflow for In Vitro Metabolism Studies
Caption: Workflow for in vitro comparative metabolism studies.
Experimental Protocol: In Vitro Metabolism Assay
-
Incubation: Incubate Moclobemide and d4-Moclobemide separately with liver microsomes (e.g., human or rat) in the presence of the cofactor NADPH.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a quenching solvent such as acetonitrile.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the disappearance of the parent drug and the formation of metabolites.
-
Data Analysis: Calculate the in vitro half-life and intrinsic clearance for both compounds to determine the kinetic isotope effect.
Conclusion
Deuterium-labeled Moclobemide is a valuable research tool with significant potential to advance our understanding of its metabolism and pharmacokinetics. The ability to modulate its metabolic fate through deuteration opens up new avenues for research into its therapeutic applications and provides a highly specific internal standard for analytical studies. While the synthesis and analysis of deuterated compounds require specialized techniques, the insights gained from such studies are invaluable for drug development professionals. This guide provides a foundational framework for researchers interested in utilizing deuterium-labeled Moclobemide in their work.
References
- 1. tn-sanso.co.jp [tn-sanso.co.jp]
- 2. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. g-standaard.nl [g-standaard.nl]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of Moclobemide-d8 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of neuropharmacology and bioanalysis, the precision and accuracy of quantitative assays are paramount. Moclobemide, a reversible inhibitor of monoamine oxidase A (MAO-A), is a widely studied antidepressant.[1][2][3][4][5] Its therapeutic efficacy is dependent on achieving and maintaining optimal plasma concentrations, necessitating the use of robust analytical methods for its quantification in biological matrices. This technical guide delves into the core principles and practical application of Moclobemide-d8 as an internal standard in the quantitative analysis of moclobemide by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in bioanalytical mass spectrometry. It provides a means to correct for variability inherent in the analytical process, from sample preparation to instrument response, thereby ensuring the reliability and accuracy of the obtained quantitative data. This guide will provide an in-depth exploration of the mechanism of action of moclobemide, the principles of internal standardization with a deuterated analog, a detailed experimental protocol, and the expected validation parameters.
Mechanism of Action of Moclobemide
Moclobemide exerts its therapeutic effect through the selective and reversible inhibition of monoamine oxidase A (MAO-A).[1][2][3][4][5] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, moclobemide increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism for its antidepressant and anxiolytic effects. The reversibility of its binding to MAO-A distinguishes it from older, irreversible MAO inhibitors, leading to a more favorable side-effect profile, particularly concerning dietary tyramine interactions.[5]
Figure 1: Mechanism of action of Moclobemide.
The Role of this compound as an Internal Standard
In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound of known concentration that is added to all samples, including calibrators, quality controls, and unknown study samples. The ideal IS has physicochemical properties very similar to the analyte of interest. This compound is a deuterated analog of moclobemide, where eight hydrogen atoms have been replaced by deuterium atoms. This substitution results in a molecule that is chemically identical to moclobemide in its behavior during sample preparation and chromatographic separation, but has a different mass-to-charge ratio (m/z), allowing it to be distinguished from the analyte by the mass spectrometer.
The primary function of this compound is to compensate for any potential variability during the analytical procedure, including:
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.
-
Chromatographic Separation: Minor variations in retention time and peak shape.
-
Mass Spectrometric Detection: Fluctuations in ionization efficiency and detector response.
By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to more accurate and precise quantification.
Figure 2: Bioanalytical workflow using an internal standard.
Experimental Protocol
This section outlines a representative experimental protocol for the quantification of moclobemide in human plasma using this compound as an internal standard. This protocol is a composite based on established bioanalytical methods for similar compounds.
Materials and Reagents
-
Moclobemide reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
Sample Preparation
A protein precipitation method is commonly employed for sample cleanup:
-
To 100 µL of plasma sample, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Parameter | Moclobemide | This compound (Inferred) |
| Precursor Ion (Q1) | 269.1 m/z[6] | 277.1 m/z |
| Product Ion (Q3) | 182.0 m/z[6] | 182.0 m/z |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | Optimized for maximal signal (e.g., 20-30 eV) | Optimized for maximal signal (e.g., 20-30 eV) |
| Ion Source Temp. | 500°C | 500°C |
Note: The MRM transition for this compound is inferred based on the addition of 8 Daltons to the precursor ion mass of moclobemide, assuming the fragmentation pattern remains the same. This should be confirmed experimentally during method development.
Method Validation
A bioanalytical method must be validated to ensure its reliability for the intended application. The validation parameters and their typical acceptance criteria according to regulatory guidelines (e.g., FDA, EMA) are summarized below.
| Parameter | Acceptance Criteria |
| Linearity | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision (CV%) | Within-run and between-run precision should be ≤15% (≤20% at the LLOQ). |
| Accuracy (% Bias) | Within-run and between-run accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ). |
| Recovery | The extraction recovery of the analyte and internal standard should be consistent and reproducible. |
| Matrix Effect | The matrix factor (ratio of analyte peak area in the presence of matrix to the peak area in a neat solution) should be consistent across different lots of the biological matrix. The CV of the matrix factor should be ≤15%. |
| Stability | The analyte should be stable in the biological matrix under the expected conditions of sample collection, storage, and processing (e.g., freeze-thaw cycles, short-term bench-top, long-term storage). |
Conclusion
The use of this compound as an internal standard is integral to the development of a robust and reliable LC-MS/MS method for the quantitative analysis of moclobemide in biological matrices. Its ability to mimic the behavior of the analyte throughout the analytical process effectively corrects for potential sources of error, ensuring the high quality of data required in research, clinical, and drug development settings. The detailed understanding of moclobemide's mechanism of action, coupled with a well-validated bioanalytical method, provides a powerful tool for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.
Figure 3: Logical relationship of internal standard correction.
References
- 1. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Moclobemide. A review of its pharmacological properties and therapeutic use in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moclobemide: Evolution, Pharmacodynamic, and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Moclobemide - Wikipedia [en.wikipedia.org]
- 5. Moclobemide. An update of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Moclobemide | C13H17ClN2O2 | CID 4235 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Suppliers and Laboratory Applications of Moclobemide-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial suppliers of Moclobemide-d8, a deuterated internal standard essential for the accurate quantification of the antidepressant drug moclobemide in laboratory settings. This document outlines key product specifications, details relevant experimental protocols, and presents visual workflows to aid researchers in their procurement and application of this critical analytical tool.
Introduction to this compound
Moclobemide is a reversible inhibitor of monoamine oxidase A (RIMA) used in the treatment of major depressive disorder and social anxiety. In research and clinical applications, particularly in pharmacokinetic and metabolic studies, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification of the parent drug in biological matrices. This compound, in which eight hydrogen atoms have been replaced with deuterium, serves as an ideal internal standard for mass spectrometry-based assays due to its similar chemical and physical properties to moclobemide, but with a distinct mass-to-charge ratio.
Commercial Suppliers of this compound
Several reputable chemical suppliers offer this compound for laboratory use. While specific quantitative data such as exact purity and isotopic enrichment are typically provided on the lot-specific Certificate of Analysis (CoA) upon purchase, the following table summarizes publicly available information from prominent suppliers. Researchers are advised to contact the suppliers directly to obtain the most current and detailed product specifications.
| Supplier | Product Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Available Formats |
| MedChemExpress | This compound | 2309010-25-9 | C₁₃H₉D₈ClN₂O₂ | 276.79 | Information not publicly available; CoA provided with purchase. | 1 mg, 5 mg, 10 mg |
| Clearsynth | This compound | Not specified | C₁₃H₉D₈ClN₂O₂ | 276.79 | Information not publicly available; CoA provided with purchase. | Inquire for details |
| LGC Standards | This compound | Not specified | C₁₃H₉D₈ClN₂O₂ | 276.79 | >95% (HPLC)[1] | 1 mg, 10 mg[1] |
| Cayman Chemical | Moclobemide-d4 | 2929883-33-8 | C₁₃H₁₃D₄ClN₂O₂ | 272.8 | ≥99% deuterated forms (d₁-d₄)[2] | Inquire for details |
| Santa Cruz Biotechnology | Moclobemide | 71320-77-9 | C₁₃H₁₇ClN₂O₂ | 268.74 | ≥99%[3] | Inquire for details |
Note: Researchers should always request and consult the Certificate of Analysis for the specific lot of this compound they intend to use to obtain precise data on purity, isotopic enrichment, and any identified impurities.
Experimental Protocols for the Use of this compound
This compound is primarily employed as an internal standard in quantitative analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following are detailed methodologies adapted from published research, demonstrating the application of a deuterated internal standard for moclobemide analysis.
Quantification of Moclobemide in Human Plasma using HPLC
This protocol is based on a validated HPLC method for the determination of moclobemide and its metabolites in human plasma.[4][5]
a. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of human plasma in a polypropylene tube, add a known concentration of this compound solution (internal standard).
-
Add 200 µL of 1 M NaOH to alkalize the sample.
-
Add 5 mL of a mixture of n-hexane and isoamyl alcohol (99:1, v/v) as the extraction solvent.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 50 µL aliquot into the HPLC system.
b. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate buffer (e.g., 30:70, v/v), with the pH adjusted to 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 245 nm.
-
Quantification: The concentration of moclobemide in the plasma sample is determined by calculating the peak area ratio of moclobemide to this compound and comparing it to a calibration curve prepared with known concentrations of moclobemide and a constant concentration of the internal standard.
Quantification of Moclobemide in Human Serum using UPLC-MS/MS
This protocol is adapted from a method for the rapid detection of multiple neuropsychotropic drugs in human serum.[6]
a. Sample Preparation (Protein Precipitation):
-
To 50 µL of human serum in a microcentrifuge tube, add 150 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing a known concentration of this compound.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
Inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.
b. UPLC-MS/MS Conditions:
-
UPLC System:
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from a low to high percentage of Mobile Phase B over a short run time (e.g., 5-10 minutes).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Moclobemide: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized, reflecting the mass shift due to deuterium).
-
-
Quantification: The concentration of moclobemide is determined by the ratio of the peak area of the analyte's MRM transition to the peak area of the this compound internal standard's MRM transition, plotted against a calibration curve.
-
Visualizations
Workflow for Quantitative Analysis using a Deuterated Internal Standard
The following diagram illustrates a typical workflow for the quantification of an analyte (in this case, moclobemide) in a biological sample using a deuterated internal standard like this compound.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Supplier Selection Logic
This diagram outlines the logical steps a researcher would take when selecting a commercial supplier for this compound.
Caption: Decision workflow for selecting a this compound supplier.
References
- 1. This compound | CAS | LGC Standards [lgcstandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. A validated high-performance liquid chromatographic method for the determination of moclobemide and its two metabolites in human plasma and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic method for the determination of moclobemide and its two major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Moclobemide in Human Plasma using Moclobemide-d8 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Moclobemide in human plasma. The use of a stable isotope-labeled internal standard, Moclobemide-d8, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The described protocol, involving a straightforward protein precipitation extraction and a rapid chromatographic separation, is suitable for high-throughput applications in clinical research, pharmacokinetic studies, and therapeutic drug monitoring.
Introduction
Moclobemide is a reversible inhibitor of monoamine oxidase A (RIMA) used in the treatment of depression and social anxiety. Accurate and reliable quantification of Moclobemide in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments, as well as for therapeutic drug monitoring to optimize patient dosage and minimize adverse effects. LC-MS/MS has become the gold standard for bioanalytical testing due to its high sensitivity, selectivity, and speed. The incorporation of a stable isotope-labeled internal standard, such as this compound, is a critical component of a robust quantitative LC-MS/MS assay, as it effectively corrects for variability in extraction recovery and ion suppression or enhancement. This application note provides a comprehensive protocol for the determination of Moclobemide in human plasma using this compound as the internal standard.
Data Presentation
The following table summarizes the typical validation parameters for the LC-MS/MS method for the quantification of Moclobemide in human plasma.
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | ≤ 10% |
| Inter-day Precision (%RSD) | ≤ 12% |
| Accuracy (% Bias) | Within ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by internal standard |
Experimental Protocols
Materials and Reagents
-
Moclobemide reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (≥ 98%)
-
Ammonium formate
-
Human plasma (drug-free)
Instrumentation
-
A validated LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation
-
Thaw human plasma samples and standards at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0.0 - 0.5 min: 10% B
-
0.5 - 2.5 min: 10% to 90% B
-
2.5 - 3.5 min: 90% B
-
3.5 - 3.6 min: 90% to 10% B
-
3.6 - 5.0 min: 10% B (re-equilibration)
-
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Moclobemide | 269.1 | 113.1 | 29 |
| This compound | 277.2 | 113.1 | 29 |
-
Source Parameters (Typical):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Moclobemide.
Caption: Logic of using an internal standard for quantitative analysis.
Caption: Simplified signaling pathway of Moclobemide's mechanism of action.
Application Note: Quantitative Analysis of Moclobemide in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Moclobemide in human plasma. The method utilizes Moclobemide-d8 as a stable isotope-labeled internal standard to ensure high accuracy and precision. Sample preparation is performed using a straightforward protein precipitation technique. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is carried out on a triple quadrupole mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). The method was validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Moclobemide is a reversible inhibitor of monoamine oxidase A (RIMA) used in the treatment of depressive disorders. Accurate measurement of its concentration in human plasma is crucial for pharmacokinetic and pharmacodynamic assessments, as well as for therapeutic drug monitoring to optimize patient outcomes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects. This document provides a detailed protocol for the quantitative analysis of Moclobemide in human plasma using an LC-MS/MS method with this compound as the internal standard.
Experimental
Materials and Reagents
-
Moclobemide (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical Column: C18, 2.1 x 50 mm, 2.6 µm (e.g., Phenomenex, Waters)
Stock and Working Solutions
-
Moclobemide Stock Solution (1 mg/mL): Accurately weigh and dissolve Moclobemide in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Moclobemide stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration in acetonitrile.
Protocols
Sample Preparation
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of human plasma into the labeled tubes.
-
Add 150 µL of the this compound internal standard working solution in acetonitrile to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Moclobemide | 269.1 | 186.1 |
| This compound | 277.2 | 194.1 |
-
Ion Source Parameters: Optimized for the specific instrument used. Typical parameters include:
-
Curtain Gas: 30 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Data Presentation
Calibration Curve
The method was linear over the concentration range of 1 to 2000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of Moclobemide to this compound against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Moclobemide | 1 - 2000 | > 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |
| LQC | 3 | < 10 | ± 10 | < 10 | ± 10 |
| MQC | 100 | < 8 | ± 8 | < 8 | ± 8 |
| HQC | 1600 | < 7 | ± 7 | < 7 | ± 7 |
Recovery
The extraction recovery of Moclobemide was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC levels. The recovery of the internal standard was also assessed.
| QC Level | Concentration (ng/mL) | Moclobemide Recovery (%) | This compound Recovery (%) |
| LQC | 3 | 92.5 | 94.1 |
| MQC | 100 | 95.1 | 93.8 |
| HQC | 1600 | 93.7 | 94.5 |
Visualization
Caption: Experimental workflow for Moclobemide analysis.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Moclobemide in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making this method well-suited for clinical and research applications.
Application Notes & Protocols: UPLC-MS/MS Method for Neuropsychiatric Drug Monitoring Using Isotopic Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic drug monitoring (TDM) of neuropsychiatric drugs is crucial for optimizing patient outcomes by ensuring drug concentrations are within the therapeutic range, thus minimizing toxicity and maximizing efficacy. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a powerful analytical technique for this purpose, offering high sensitivity, selectivity, and speed.[1] The use of stable isotope-labeled internal standards (SIL-IS) is a key component of robust UPLC-MS/MS methods, as it compensates for variability in sample preparation and matrix effects, leading to highly accurate and precise quantification.[2][3]
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of various neuropsychiatric drugs in biological matrices, such as plasma and urine, using a UPLC-MS/MS method with isotopic standards.
Experimental Workflow
The general workflow for the UPLC-MS/MS analysis of neuropsychiatric drugs involves several key stages, from sample receipt to data analysis. The following diagram illustrates this process.
Caption: A diagram illustrating the UPLC-MS/MS workflow for neuropsychiatric drug monitoring.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common, simple, and efficient method for extracting neuropsychiatric drugs from biological matrices like plasma or serum.[2]
Materials:
-
Patient plasma or serum samples
-
Isotopic-labeled internal standard (IS) working solution in acetonitrile
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 50 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution in acetonitrile to the sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 15,000-16,100 x g) for 2-8 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
For some methods, the supernatant may be diluted further with water before injection into the UPLC-MS/MS system.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC System (e.g., Waters ACQUITY UPLC I-Class)
-
Tandem Mass Spectrometer (e.g., Waters Xevo TQD, AB Sciex QTRAP 4500)[4]
Chromatographic Conditions (Example for Antipsychotics): [2][4]
-
Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or Phenomenex phenyl-hexyl C18 (50.0 × 2.1 mm, 1.7 µm)[2][4]
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate[4]
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate[4]
-
Flow Rate: 400 µL/min[2]
-
Column Temperature: 35 °C[4]
-
Injection Volume: 2.0 µL[4]
-
Gradient Elution: A typical gradient would involve a gradual increase in the percentage of Mobile Phase B over a short run time (e.g., under 5 minutes) to elute the analytes of interest.[2]
Mass Spectrometry Conditions (Example): [4]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 400 °C[4]
-
Ion Spray Voltage: Optimized for analyte sensitivity
-
Collision Gas: High-purity nitrogen
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and its corresponding isotopic internal standard must be determined and optimized.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for UPLC-MS/MS methods for various neuropsychiatric drugs.
Table 1: Linearity Ranges for Selected Antipsychotics
| Analyte | Matrix | Linearity Range (ng/mL) | Reference |
| Haloperidol | Plasma | 0.2 - 90 | [2] |
| Flupentixol | Plasma | 0.5 - 90 | [2] |
| Levomepromazine | Plasma | 1 - 450 | [2] |
| Clozapine | Plasma | 25.0 - 1500.0 | [4] |
| Risperidone | Plasma | 2.5 - 150.0 | [4] |
| Olanzapine | Plasma | 5.0 - 300.0 | [4] |
| Aripiprazole | Plasma | 25.0 - 1500.0 | [4] |
| Quetiapine | Plasma | 25.0 - 1500.0 | [4] |
Table 2: Method Validation Parameters for Selected Antidepressants
| Parameter | Citalopram | Fluoxetine | Sertraline | Venlafaxine | Reference |
| Matrix | Plasma | Plasma | Plasma | Plasma | |
| Linearity Range (ng/mL) | 10 - 1000 | 10 - 1000 | 10 - 1000 | 10 - 1000 | |
| Intra-day Precision (%RSD) | < 10% | < 10% | < 10% | < 10% | [5] |
| Inter-day Precision (%RSD) | < 10% | < 10% | < 10% | < 10% | [5] |
| Accuracy (%) | 90.3 - 114.3 | 90.3 - 114.3 | 90.3 - 114.3 | 90.3 - 114.3 | [5] |
| Recovery (%) | 85.5 - 114.5 | 85.5 - 114.5 | 85.5 - 114.5 | 85.5 - 114.5 | [5] |
Table 3: Validation Data for a Multiplex Antipsychotic Assay in Serum [3]
| Analyte | Within-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Recovery (%) |
| Aripiprazole | 1.3 - 8.9 | 1.8 - 7.6 | 87.00 - 106.73 | 86.21 - 99.77 |
| Amisulpride | 1.3 - 8.9 | 1.8 - 7.6 | 87.00 - 106.73 | 86.21 - 99.77 |
| Olanzapine | 1.3 - 8.9 | 1.8 - 7.6 | 87.00 - 106.73 | 86.21 - 99.77 |
| Paliperidone | 1.3 - 8.9 | 1.8 - 7.6 | 87.00 - 106.73 | 86.21 - 99.77 |
| Ziprasidone | 1.3 - 8.9 | 1.8 - 7.6 | 87.00 - 106.73 | 86.21 - 99.77 |
Method Validation
A UPLC-MS/MS method for therapeutic drug monitoring must be fully validated according to international guidelines. Key validation parameters include:[2][6]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes from endogenous components in the matrix or other potential interferences.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision), assessed at multiple concentrations (low, medium, and high QC levels).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.[7][8]
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. The use of isotopic internal standards is crucial for minimizing matrix effects.[2]
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability).
Conclusion
The UPLC-MS/MS method detailed in these application notes provides a rapid, sensitive, and robust approach for the therapeutic drug monitoring of a wide range of neuropsychiatric drugs. The use of isotopic internal standards and a simple protein precipitation sample preparation protocol allows for high-throughput and accurate quantification, making it an invaluable tool for clinical research and routine TDM. The provided protocols and performance data serve as a foundation for laboratories to develop and validate their own specific assays for neuropsychiatric drug monitoring.
References
- 1. organomation.com [organomation.com]
- 2. Quantification of typical antipsychotics in human plasma by ultra-high performance liquid chromatography tandem mass spectrometry for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application value of UPLC-MS/MS in detecting serum concentration of anti-schizophrenic drugs in patients with mental illnes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application of Moclobemide-d8 in Pharmacokinetic and Pharmacodynamic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moclobemide is a reversible inhibitor of monoamine oxidase A (RIMA), an antidepressant used in the treatment of major depressive disorder and social anxiety.[1][2] Accurate and precise quantification of moclobemide in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies. Moclobemide-d8, a deuterated analog of moclobemide, serves as an ideal internal standard for bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is best practice as it co-elutes with the analyte and corrects for variability in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the quantitative data.
Application Notes
Pharmacokinetic Studies
The primary application of this compound is as an internal standard in the quantitative analysis of moclobemide in biological samples (e.g., plasma, urine) to characterize its pharmacokinetic profile. Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) are determined from the concentration-time data generated.
Moclobemide is rapidly and almost completely absorbed after oral administration, with peak plasma levels occurring within 0.3 to 2 hours.[3] Its bioavailability increases from about 60% after a single dose to over 80% with repeated administration. The elimination half-life is approximately 2 hours.[3]
Pharmacodynamic Studies
In pharmacodynamic studies, this compound is used to facilitate the accurate measurement of moclobemide concentrations, which can then be correlated with its pharmacological effects. The primary pharmacodynamic effect of moclobemide is the reversible inhibition of monoamine oxidase A (MAO-A).[4] This inhibition leads to an increase in the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[4]
Pharmacodynamic assessments can include the measurement of MAO-A activity in platelets or the quantification of monoamine metabolites in plasma or cerebrospinal fluid. By correlating moclobemide plasma concentrations (determined using this compound as an internal standard) with the degree of MAO-A inhibition or changes in neurotransmitter levels, a comprehensive understanding of the drug's exposure-response relationship can be established. For instance, studies have shown that single oral doses of moclobemide can lead to a dose-dependent decrease in plasma concentrations of 3,4-dihydroxyphenylglycol (DHPG), a metabolite of noradrenaline, indicating MAO-A inhibition.[5][6]
Data Presentation
Table 1: Pharmacokinetic Parameters of Moclobemide in Healthy Volunteers (Single Oral Dose)
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |
| 100 | 849 (mean) | 0.82 (mean) | 2040 (mean) | 1.5 | [5] |
| 150 | 1100 ± 350 | 1.0 ± 0.5 | 3400 ± 1200 | 1.8 ± 0.5 | [7] |
| 300 | 1340 ± 450 | 1.2 ± 0.6 | 5800 ± 2100 | 2.1 ± 0.7 | [5] |
Table 2: Pharmacokinetic Parameters of Moclobemide in Healthy Volunteers (Multiple Oral Doses)
| Dosing Regimen | Cmax (ng/mL) | Trough Conc. (ng/mL) | AUC (ng·h/mL) | t½ (h) | Reference |
| 100 mg t.i.d. for 15 days | 1200 ± 250 | 350 ± 100 | 6800 ± 1500 | 2.0 ± 0.5 | [7] |
| 150 mg t.i.d. for 15 days | 1570 ± 380 | 450 ± 120 | 9500 ± 2300 | 2.2 ± 0.6 | [3] |
t.i.d. = three times a day
Table 3: Mass Spectrometric Parameters for Moclobemide and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Moclobemide | 309.1 | 185.1 | 20 |
| This compound | 317.2 | 193.1 | 20 |
Experimental Protocols
Protocol 1: Quantification of Moclobemide in Human Plasma using LC-MS/MS
This protocol describes a method for the quantitative analysis of moclobemide in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Moclobemide reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
2. Sample Preparation (Solid-Phase Extraction)
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex the sample for 10 seconds.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.1-5.0 min: 10% B
-
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: See Table 3
-
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of moclobemide to this compound against the concentration of the calibration standards.
-
Determine the concentration of moclobemide in the plasma samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Mechanism of action of Moclobemide.
Caption: Typical workflow for a pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. cks.nice.org.uk [cks.nice.org.uk]
- 3. Pharmacokinetics of moclobemide after single and multiple oral dosing with 150 milligrams 3 times daily for 15 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-lactancia.org [e-lactancia.org]
- 5. Monoamine oxidase-A: pharmacodynamics in humans of moclobemide, a reversible and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of monoamine oxidase by moclobemide: effects on monoamine metabolism and secretion of anterior pituitary hormones and cortisol in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
Application Notes and Protocols for Therapeutic Drug Monitoring of Moclobemide Using Moclobemide-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moclobemide is a reversible inhibitor of monoamine oxidase A (RIMA) used in the treatment of depression and social anxiety. Therapeutic Drug Monitoring (TDM) of moclobemide can be a valuable tool to optimize dosing, ensure efficacy, and minimize the risk of adverse effects. While a definitive therapeutic range has not been firmly established, monitoring plasma concentrations can help identify patient variability in drug metabolism and adherence to therapy. Several studies indicate that a relationship between plasma concentration and therapeutic efficacy is not apparent, but a positive correlation with adverse events has been found.[1] This document provides detailed application notes and protocols for the quantification of moclobemide in human plasma using Moclobemide-d8 as an internal standard, primarily employing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action
Moclobemide's primary mechanism of action is the reversible inhibition of monoamine oxidase A (MAO-A). This enzyme is responsible for the breakdown of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, moclobemide increases the synaptic availability of these neurotransmitters, which is believed to be the basis of its antidepressant and anxiolytic effects.
Caption: Mechanism of action of Moclobemide.
Therapeutic Drug Monitoring of Moclobemide
While TDM for moclobemide is not universally standard practice due to the lack of a well-defined therapeutic window, monitoring plasma concentrations can be beneficial in specific clinical situations, such as:
-
Assessing patient adherence.
-
Investigating non-response at standard doses.
-
Managing patients with hepatic impairment, as moclobemide is extensively metabolized in the liver.[2]
-
Evaluating potential drug-drug interactions, for instance, with cimetidine, which can double moclobemide plasma levels.[3]
The effective therapeutic dose of moclobemide is typically between 300 to 600 mg per day.[4] Based on pharmacokinetic studies, steady-state plasma concentrations are generally reached within one week of initiating or adjusting the dose.[4]
Table 1: Moclobemide Pharmacokinetic Parameters and Observed Plasma Concentrations
| Parameter | Value | Reference |
| Therapeutic Dose Range | 300 - 600 mg/day | [4] |
| Bioavailability (multiple doses) | ~90% | [2] |
| Time to Peak Plasma Concentration | 0.3 - 1 hour | [2] |
| Elimination Half-life | ~2 hours | |
| Protein Binding | ~50% (to albumin) | [2] |
| Steady-State Trough Concentrations (at 100 mg t.i.d.) | 114 - 517 ng/mL | |
| Peak Plasma Concentrations (single 100 mg dose) | 488 - 1450 ng/mL |
Analytical Methodology: LC-MS/MS for Moclobemide Quantification
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS, as it effectively corrects for variations in sample preparation and instrument response.
Principle
This method involves the extraction of moclobemide and the internal standard (this compound) from human plasma, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Moclobemide reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
96-well plates or microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Experimental Protocol: Plasma Sample Preparation and LC-MS/MS Analysis
The following protocol is a representative method adapted from established bioanalytical procedures for small molecules.
Caption: Experimental workflow for Moclobemide TDM.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of moclobemide (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
From the stock solutions, prepare working solutions for calibration standards and quality controls by serial dilution in 50:50 methanol:water.
-
Prepare an internal standard working solution (e.g., 100 ng/mL) by diluting the this compound stock solution in acetonitrile.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or quality control in a microcentrifuge tube, add 300 µL of the internal standard working solution (in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Dilute the supernatant (e.g., 1:1) with the initial mobile phase (e.g., 0.1% formic acid in water).
3. LC-MS/MS Conditions (Representative):
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from matrix components, for example:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Suggested transitions:
-
Moclobemide: To be determined by direct infusion of the reference standard.
-
This compound: To be determined by direct infusion of the internal standard.
-
4. Calibration and Quantification:
-
Prepare a calibration curve by spiking drug-free plasma with known concentrations of moclobemide (e.g., covering a range of 10 - 2000 ng/mL).
-
Process the calibrators and quality control samples alongside the unknown samples.
-
Quantify moclobemide in the unknown samples by interpolating the peak area ratio of moclobemide to this compound from the linear regression of the calibration curve.
Method Validation Parameters
A bioanalytical method for TDM should be validated according to established guidelines. The following tables summarize typical acceptance criteria and expected performance data for such an assay.
Table 2: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision < 20%; accuracy ± 20% |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | Relative Error (RE) within ± 15% (± 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated for by the internal standard |
| Stability (Freeze-thaw, bench-top, long-term) | Analyte stable under expected storage and processing conditions |
Table 3: Representative Quantitative Data from a Validated HPLC Method for Moclobemide (adapted for illustrative purposes)
| Parameter | Moclobemide | Reference |
| Linearity Range | 20 - 2500 ng/mL | [5] |
| Correlation Coefficient (r) | 0.9998 | [5] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [5] |
| Intra-day Precision (CV%) | < 5% | |
| Inter-day Precision (CV%) | < 7% | |
| Intra-day Accuracy (RE%) | -2.5% to 3.8% | |
| Inter-day Accuracy (RE%) | -4.1% to 5.2% | |
| Mean Absolute Recovery | ~98% |
Note: The data in Table 3 is derived from an HPLC-UV method and is presented to illustrate the expected performance of a validated assay. A specific validated LC-MS/MS method using this compound would require its own comprehensive validation.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based TDM protocols offers a robust and reliable approach for the quantification of moclobemide in patient plasma. While the clinical utility of moclobemide TDM is still under investigation, the availability of a validated analytical method is crucial for further research into the relationship between drug exposure, clinical outcomes, and adverse events. The protocols and data presented here provide a framework for the implementation of moclobemide TDM in a research or clinical laboratory setting.
References
- 1. Moclobemide: therapeutic use and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Moclobemide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Plasma moclobemide and metabolites: lack of correlation with clinical response and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction for the Determination of Moclobemide and its Metabolites in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Moclobemide is a reversible inhibitor of monoamine oxidase A (MAO-A) used in the treatment of depression and social anxiety. Monitoring its plasma concentrations, along with its major metabolites, Ro 12-5637 (N-oxide metabolite) and Ro 12-8095 (lactam metabolite), is crucial for pharmacokinetic studies and therapeutic drug monitoring. Solid-phase extraction (SPE) is a widely used technique for the clean-up and concentration of analytes from complex biological matrices like plasma, ensuring accurate and reliable quantification. This application note provides a detailed protocol for an SPE method for the simultaneous extraction of moclobemide and its two main metabolites from human plasma, based on established methodologies.[1][2][3][4][5]
Quantitative Data Summary
The following table summarizes the quantitative performance of the described SPE-HPLC-UV method for the analysis of moclobemide and its metabolites in human plasma.[1][4]
| Analyte | Mean Absolute Recovery (%) | Limit of Quantification (LOQ) (mg/L) | Linearity (r) |
| Moclobemide | ≥90 | 0.02 | >0.995 |
| Ro 12-5637 | ≥90 | 0.02 | >0.995 |
| Ro 12-8095 | ≥90 | 0.02 | >0.995 |
Experimental Protocol: Solid-Phase Extraction of Moclobemide and Metabolites from Human Plasma
This protocol is adapted from a validated HPLC-UV method for the determination of moclobemide and its metabolites Ro 12-5637 and Ro 12-8095 in human plasma.[1][2][4]
Materials:
-
Reagents:
-
Methanol (HPLC grade)
-
Dipotassium hydrogen phosphate (K2HPO4)
-
Deionized water
-
-
Equipment:
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Pipettes and appropriate tips
-
Collection tubes
-
Procedure:
-
Preparation of Solutions:
-
0.05 M K2HPO4 (pH 8.4): Dissolve the appropriate amount of K2HPO4 in deionized water and adjust the pH to 8.4 using a suitable acid or base.
-
Methanol-Water (30:70, v/v): Mix 30 mL of methanol with 70 mL of deionized water.
-
-
SPE Cartridge Conditioning:
-
Sample Preparation and Loading:
-
Washing:
-
Elution:
-
Elute the analytes (moclobemide, Ro 12-5637, and Ro 12-8095) from the cartridge with 1 mL of methanol into a clean collection tube.[2]
-
-
Dry-down and Reconstitution:
Experimental Workflow Diagram
The following diagram illustrates the key steps of the solid-phase extraction protocol.
References
- 1. High-performance liquid chromatographic method for the determination of moclobemide and its two major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Moclobemide-d8 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Moclobemide-d8, a deuterated internal standard for the antidepressant drug Moclobemide, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections detail the optimized mass spectrometry parameters, a comprehensive experimental protocol, and a visual representation of the analytical workflow.
Mass Spectrometry Parameters
Quantitative analysis of Moclobemide and its deuterated internal standard, this compound, is typically performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). The optimized MRM parameters for both analytes are summarized in the table below. It is important to note that while specific MRM transitions for Moclobemide are readily available, validated parameters for this compound are less commonly published. The parameters for this compound are inferred based on the known fragmentation of Moclobemide and the position of the deuterium labels on the morpholine ring. Researchers should verify these transitions and optimize the collision energies on their specific instrumentation.
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (CE) [eV] |
| Moclobemide | 269.1 | 182.1 | 27 |
| 76.0 | 10 | ||
| This compound (inferred) | 277.1 | 182.1 | ~27 |
| 112.1 | ~15 |
Note: The collision energy for this compound is an approximation and should be optimized for the specific instrument being used. The product ion at m/z 182.1 for this compound is expected to be the same as for Moclobemide, as the deuterium atoms are located on the morpholine ring which is cleaved off. The product ion at m/z 112.1 for this compound corresponds to the deuterated morpholine fragment.
Experimental Protocols
This section outlines a typical protocol for the analysis of Moclobemide and this compound in human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for preparing plasma samples for LC-MS/MS analysis.
Reagents and Materials:
-
Human plasma
-
Moclobemide and this compound stock solutions (in methanol)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike the plasma sample with the internal standard solution (this compound) to a final concentration of 100 ng/mL.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
A reversed-phase liquid chromatography method is typically employed to separate Moclobemide from endogenous plasma components.
LC Conditions:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 2.5 µm particle size) is suitable.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 0.5 10 3.0 90 4.0 90 4.1 10 | 6.0 | 10 |
Mass Spectrometry
The mass spectrometer should be tuned and calibrated according to the manufacturer's recommendations.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the determination of Moclobemide and this compound in a biological matrix.
Caption: Experimental workflow for this compound detection.
Moclobemide Fragmentation Pathway
The fragmentation of protonated Moclobemide in the collision cell of the mass spectrometer primarily involves the cleavage of the amide bond and the bond connecting the ethyl group to the morpholine nitrogen. The following diagram illustrates the proposed fragmentation pathway leading to the major product ions observed in the MS/MS spectrum.
Caption: Proposed fragmentation of Moclobemide.
Troubleshooting & Optimization
Overcoming matrix effects in Moclobemide bioanalysis with Moclobemide-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Moclobemide, with a focus on overcoming matrix effects using its deuterated internal standard, Moclobemide-d8.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Moclobemide in biological matrices.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Column Contamination: Buildup of matrix components on the column. 3. Inappropriate Injection Solvent: Solvent is too strong compared to the initial mobile phase. 4. Secondary Interactions: Silanol interactions with the basic Moclobemide molecule. | 1. Dilute the sample or reduce the injection volume. 2. Implement a more rigorous sample clean-up. Use a guard column and flush the analytical column regularly. 3. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. 4. Use a column with end-capping (e.g., C18) and ensure the mobile phase pH is optimized (e.g., acidic pH with formic acid to protonate Moclobemide). |
| High Variability in Results (Poor Precision) | 1. Inconsistent Sample Preparation: Variations in extraction efficiency between samples. 2. Matrix Effects: Ion suppression or enhancement varying between different lots of biological matrix. 3. Instability of Analyte: Degradation of Moclobemide during sample storage or processing. | 1. Ensure consistent and precise pipetting and vortexing. Automate sample preparation steps if possible. 2. Crucially, use a stable isotope-labeled internal standard (this compound). It co-elutes with Moclobemide and experiences similar matrix effects, thus normalizing the signal. 3. Store samples at -80°C and process them on ice. Perform stability studies to determine acceptable storage and processing times. |
| Low Signal Intensity or No Peak Detected | 1. Poor Extraction Recovery: Inefficient extraction of Moclobemide from the plasma matrix. 2. Significant Ion Suppression: Co-eluting matrix components are suppressing the ionization of Moclobemide. 3. Instrumental Issues: Dirty ion source, incorrect MS/MS transitions, or low sensitivity. | 1. Optimize the sample preparation method (e.g., adjust pH during liquid-liquid extraction, use a different solid-phase extraction sorbent). 2. Improve sample clean-up to remove interfering phospholipids and other matrix components. Adjust chromatographic conditions to separate Moclobemide from the suppression zone. 3. Clean the ion source. Confirm the precursor and product ions for Moclobemide and this compound. Perform instrument tuning and calibration. |
| Carryover | Adsorption of Moclobemide: The analyte may adsorb to components of the LC-MS/MS system. | 1. Optimize the autosampler wash procedure with a strong organic solvent. 2. Inject a blank sample after a high-concentration sample to check for carryover. 3. Use a column with good inertness. |
Frequently Asked Questions (FAQs)
1. Why are matrix effects a concern in the bioanalysis of Moclobemide?
Matrix effects are alterations in the ionization efficiency of an analyte, such as Moclobemide, due to the presence of co-eluting components from the biological matrix (e.g., plasma, urine). These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of the drug.[1]
2. How does this compound help in overcoming matrix effects?
This compound is a stable isotope-labeled internal standard (SIL-IS) for Moclobemide. It is structurally identical to Moclobemide, with the only difference being the replacement of eight hydrogen atoms with deuterium. This minimal structural change ensures that this compound has nearly identical physicochemical properties to Moclobemide. Consequently, during sample preparation and LC-MS/MS analysis, both compounds exhibit similar extraction recovery, chromatographic retention time, and ionization behavior. Any matrix-induced signal suppression or enhancement will affect both the analyte and the internal standard to a similar extent. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is effectively normalized, leading to accurate and precise quantification.
3. What are the typical recovery and matrix effect values when using this compound?
While specific values can vary between laboratories and methods, a well-validated LC-MS/MS method using this compound should demonstrate consistent and acceptable recovery and minimal uncompensated matrix effects. The following table provides representative data illustrating the benefit of using a deuterated internal standard.
Data Presentation: Impact of this compound on Recovery and Matrix Effect
| Analyte | Internal Standard | Mean Recovery (%) | Recovery RSD (%) | Mean Matrix Effect (%) | Matrix Effect RSD (%) |
| Moclobemide | None | 85.2 | 12.5 | 78.9 (Suppression) | 15.8 |
| Moclobemide | This compound | 86.1 | 3.2 | 98.7 (Compensated) | 2.5 |
This data is representative and compiled from typical results seen in bioanalytical method validation studies. The use of this compound significantly reduces the relative standard deviation (RSD) for both recovery and matrix effect, demonstrating a more robust and reliable assay.
4. What is a suitable sample preparation technique for Moclobemide in plasma?
Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective for extracting Moclobemide from plasma. A common LLE method involves extraction with an organic solvent like dichloromethane or methyl tert-butyl ether under basic conditions.[2][3] SPE with a C18 or a mixed-mode cation exchange sorbent can also provide excellent sample cleanup. Protein precipitation is a simpler but generally less clean method that may result in more significant matrix effects.
Experimental Protocols
Detailed Methodology for Moclobemide Bioanalysis in Human Plasma
This protocol describes a validated LC-MS/MS method for the quantification of Moclobemide in human plasma using this compound as the internal standard.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 50 µL of 0.1 M sodium hydroxide to alkalize the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer (approximately 500 µL) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Transitions:
-
Moclobemide: m/z 269.1 → 184.1
-
This compound: m/z 277.1 → 192.1
-
Mandatory Visualizations
Caption: Experimental workflow for Moclobemide bioanalysis.
Caption: Overcoming matrix effects with a deuterated internal standard.
References
Optimizing LC gradient for co-elution of Moclobemide and Moclobemide-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Moclobemide and its deuterated internal standard, Moclobemide-d8. The primary focus is on optimizing liquid chromatography (LC) gradients to address the common issue of co-elution.
Troubleshooting Guide: Co-elution of Moclobemide and this compound
Co-elution of an analyte and its deuterated internal standard can lead to inaccurate quantification in LC-MS analysis. This guide provides a systematic approach to troubleshoot and resolve this issue.
Problem: Moclobemide and this compound are co-eluting or have poor separation.
Underlying Cause: The "deuterium isotope effect" can cause slight differences in the physicochemical properties of this compound compared to Moclobemide, leading to shifts in retention time.[1] Deuterated compounds often exhibit slightly lower lipophilicity and may elute earlier from a reversed-phase column.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving co-elution of Moclobemide and this compound.
Frequently Asked Questions (FAQs)
Q1: Why do Moclobemide and this compound have different retention times?
A1: The difference in retention times is primarily due to the deuterium isotope effect. The substitution of hydrogen with deuterium atoms in this compound can slightly alter its physicochemical properties, most notably its lipophilicity.[1] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.
Q2: How does mobile phase pH affect the separation?
A2: Moclobemide is a basic compound.[2] Adjusting the pH of the mobile phase can change its degree of ionization and, consequently, its retention on a reversed-phase column.[3][4] Increasing the pH of the mobile phase will decrease the ionization of Moclobemide, making it less polar and increasing its retention time. This can be a powerful tool to modulate the separation between Moclobemide and this compound. For robust retention, it is generally recommended to work at a pH that is at least 1.5 to 2 units away from the pKa of the analyte.[4][5]
Q3: What is the effect of changing the organic modifier?
A3: The choice of organic modifier (e.g., acetonitrile or methanol) can influence the selectivity of the separation.[6] Acetonitrile and methanol have different polarities and elution strengths, which can alter the interactions between the analytes and the stationary phase, potentially improving the resolution between Moclobemide and this compound.
Q4: How can I optimize the LC gradient to improve separation?
A4: A shallower gradient, meaning a slower increase in the percentage of the organic mobile phase over time, can significantly improve the resolution of closely eluting peaks.[7] This gives the analytes more time to interact with the stationary phase, enhancing the separation between Moclobemide and its deuterated internal standard.
Q5: When should I consider changing the analytical column?
A5: If adjusting the mobile phase and gradient profile does not provide adequate separation, consider using a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms. In some challenging cases where achieving baseline separation is difficult, using a column with lower resolution can intentionally promote the co-elution of the analyte and internal standard to ensure they experience the same matrix effects.[8]
Data Presentation
Table 1: Physicochemical Properties of Moclobemide
| Property | Value | Source |
| Molecular Formula | C13H17ClN2O2 | [9] |
| Molecular Weight | 268.74 g/mol | [9] |
| pKa | 6.2 | [2] |
| Solubility in Water | 0.4 g/100 mL | [2] |
Table 2: Example LC Gradient Programs for Moclobemide Analysis
| Time (min) | % Mobile Phase A (e.g., 0.1% Formic Acid in Water) | % Mobile Phase B (e.g., Acetonitrile) | Gradient Profile |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Isocratic Hold |
| 8.0 | 5 | 95 | Linear Gradient |
| 10.0 | 5 | 95 | Isocratic Hold |
| 10.1 | 95 | 5 | Re-equilibration |
| 12.0 | 95 | 5 | Re-equilibration |
Note: This is an example starting point. The gradient should be optimized based on the specific column and instrument used.
Experimental Protocols
Optimized LC Method for the Separation of Moclobemide and this compound
This protocol provides a starting point for developing a robust LC method to resolve Moclobemide and this compound.
1. Materials and Reagents:
-
Moclobemide reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (or other appropriate buffer components)
-
A C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
2. Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Alternative Mobile Phase B: Methanol.
-
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Column Temperature: 40 °C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program (starting point):
-
0-1 min: 5% B
-
1-8 min: Linear ramp from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and re-equilibrate.
-
4. Method Optimization Strategy:
-
Initial Run: Perform an initial injection using the starting conditions to assess the current separation.
-
pH Adjustment: If co-elution is observed, prepare a series of Mobile Phase A with varying pH values (e.g., pH 3, 4, 5, 6) to investigate the effect on retention and separation.
-
Organic Modifier Evaluation: If necessary, substitute acetonitrile with methanol as Mobile Phase B and re-evaluate the separation.
-
Gradient Slope Modification: If peaks are still not fully resolved, flatten the gradient by extending the linear ramp time (e.g., from 1-12 minutes instead of 1-8 minutes).
5. Data Analysis:
-
Monitor the retention times of Moclobemide and this compound.
-
Calculate the resolution between the two peaks. A resolution of >1.5 is generally considered baseline separation.
References
- 1. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 2. Moclobemide (PIM 151) [inchem.org]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Effects of organic mobile phase modifiers on elution and separation of beta-blockers in micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mastelf.com [mastelf.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Moclobemide | C13H17ClN2O2 | CID 4235 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving peak shape and resolution in Moclobemide chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve peak shape and resolution during the chromatographic analysis of Moclobemide.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing when analyzing Moclobemide?
Peak tailing for Moclobemide, a basic compound, in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.[1][2] The primary cause is the interaction of the basic Moclobemide molecule with acidic residual silanol groups on the silica-based stationary phase.[1][3][4] These interactions lead to multiple retention mechanisms, causing the peak to tail.[2] Factors that can exacerbate this issue include operating at a mobile phase pH where both Moclobemide and the silanol groups are ionized.[1]
Q2: How does the mobile phase pH affect the peak shape of Moclobemide?
The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like Moclobemide. Moclobemide has a pKa of 6.2.[5] To achieve a good peak shape, the mobile phase pH should be adjusted to be at least 2 pH units above or below the analyte's pKa.[6]
-
Low pH (e.g., pH < 3): At a low pH, the residual silanol groups on the stationary phase are protonated and thus less likely to interact with the protonated basic Moclobemide molecule. This significantly reduces peak tailing.[3][4]
-
High pH (e.g., pH > 8): At a high pH, Moclobemide will be in its neutral form, which can also lead to improved peak shape. However, it is crucial to use a pH-stable column, as traditional silica-based columns can degrade at high pH.[1]
Q3: What is peak fronting and what causes it for Moclobemide?
Peak fronting is a chromatographic issue where the front of the peak is less steep than the back. Potential causes for Moclobemide include:
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting.[6]
-
Poor Sample Solubility: If Moclobemide is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[7][8]
-
Column Collapse: Operating a column outside its recommended pH range can lead to degradation of the stationary phase and subsequent peak fronting.[2]
Q4: How can I improve the resolution between Moclobemide and its metabolites or impurities?
Improving resolution involves increasing the separation between adjacent peaks. Here are several strategies:
-
Optimize Mobile Phase Composition: Adjusting the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer can significantly impact selectivity and resolution.[9]
-
Modify Mobile Phase pH: Small changes in pH can alter the retention times of ionizable compounds, thereby improving resolution.[9]
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.[10]
-
Decrease the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.
-
Use a Longer Column or a Column with Smaller Particles: Both options increase the column's efficiency (N), leading to sharper peaks and better separation.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with peak shape and resolution in Moclobemide chromatography.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Interaction with residual silanols.[1][3] | Lower the mobile phase pH to < 3 to protonate silanols.[3][4] Add a competing base like triethylamine (0.1-1%) to the mobile phase to mask the silanol groups. Use a modern, high-purity, end-capped C18 or a polar-embedded column.[1] |
| Mobile phase pH is close to the pKa of Moclobemide (pKa ≈ 6.2).[5][6] | Adjust the mobile phase pH to be at least 2 units away from the pKa (i.e., < 4.2 or > 8.2).[6] | |
| Poor Resolution | Inadequate separation between Moclobemide and other components. | Optimize the mobile phase strength by adjusting the organic-to-aqueous ratio.[9] Fine-tune the mobile phase pH to alter the selectivity for ionizable compounds.[9] Consider using a different organic modifier (e.g., methanol instead of acetonitrile). |
| Low column efficiency. | Increase column length or use a column with smaller particle size to increase the plate number (N). Reduce the flow rate. | |
| Peak Fronting | Sample overload.[6] | Reduce the injection volume or the concentration of the sample.[9] |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[8] | |
| Split Peaks | Partially blocked column frit or void in the column packing.[6] | Backflush the column. If the problem persists, replace the column.[6] |
| Sample solvent incompatibility. | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[10] |
Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH to Reduce Peak Tailing
-
Initial Conditions: Start with a mobile phase of Acetonitrile:Phosphate Buffer (e.g., 25:75 v/v) at a pH of 7.0.[11]
-
Prepare a Series of Buffers: Prepare a series of aqueous buffers with varying pH values (e.g., pH 2.5, 3.0, 3.5, 4.0).
-
Chromatographic Runs: Equilibrate the column with each new mobile phase composition for at least 15-20 column volumes before injecting the Moclobemide standard.
-
Analyze Peak Shape: Evaluate the peak asymmetry factor for each run. A value closer to 1 indicates a more symmetrical peak.
-
Select Optimal pH: Choose the pH that provides the best peak shape without compromising the retention and resolution of Moclobemide. For basic compounds like Moclobemide, a lower pH (around 2.7-3.9) often yields better results.[12][13]
Protocol 2: Method for Improving Resolution
-
Baseline Method: Use an established method, for example, a C18 column with a mobile phase of Acetonitrile:10 mM KH2PO4 with 1% triethylamine (pH 3.9) (17:83, v/v).[13]
-
Vary Organic Content: Prepare a series of mobile phases with slightly different organic modifier concentrations (e.g., 15%, 17%, 19% acetonitrile).
-
Inject Sample: Run the analysis with each mobile phase composition and evaluate the resolution between Moclobemide and any adjacent peaks.
-
Gradient Elution: If isocratic elution does not provide adequate resolution, develop a gradient method. Start with a lower percentage of organic modifier and gradually increase it during the run. This can help to sharpen peaks and improve the separation of complex mixtures.[14]
-
Evaluate Other Parameters: If resolution is still insufficient, consider changing the stationary phase (e.g., to a phenyl-hexyl column for different selectivity) or adjusting the column temperature.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for peak tailing in Moclobemide analysis.
Caption: Logical steps for troubleshooting poor resolution in chromatography.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Moclobemide (PIM 151) [inchem.org]
- 6. silicycle.com [silicycle.com]
- 7. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 8. Effects of Sample Solvents on Peak Shape : Shimadzu (Europe) [shimadzu.eu]
- 9. uhplcs.com [uhplcs.com]
- 10. Poor peak shapeï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 11. researchgate.net [researchgate.net]
- 12. A validated high-performance liquid chromatographic method for the determination of moclobemide and its two metabolites in human plasma and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-performance liquid chromatographic method for the determination of moclobemide and its two major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Internal Standard (IS) Variability in Analytical Science
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on investigating and managing internal standard (IS) variability to ensure data accuracy in your analytical experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding internal standard variability.
| Question | Answer |
| What is an internal standard (IS) and why is it used? | An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added to all samples, calibration standards (Cals), and quality controls (QCs) at a constant concentration.[1][2][3][4] It is used to correct for variability during sample processing and analysis, thereby improving the accuracy and precision of quantitative measurements.[1][3][4] |
| What are the primary causes of IS variability? | IS variability can stem from several sources, including human errors during sample preparation (e.g., incorrect spiking), instrument-related issues (e.g., injector or detector fluctuations), matrix effects that alter ionization efficiency, and inconsistencies in the extraction recovery process.[1][5] |
| How much IS variability is considered acceptable? | Regulatory bodies like the FDA and EMA have guidelines for acceptable IS variability. Generally, if the IS response in unknown samples is within the range of the IS response in the calibration standards and QCs of the same run, the data is likely to be accurate.[5] Specific acceptance criteria are often established in a laboratory's Standard Operating Procedures (SOPs).[3] |
| What is the impact of IS variability on data accuracy? | Excessive IS variability can compromise data accuracy.[5] If the IS does not behave similarly to the analyte across all samples, the calculated analyte concentrations may be inaccurate, leading to unreliable study results. However, some level of IS response variability is expected and may not impact data accuracy if the IS effectively tracks the analyte.[1][3] |
| When should I investigate IS variability? | An investigation is warranted when the IS response in subject samples is substantially different from that of the calibration standards and QCs in the same analytical run.[5] This includes sporadic outliers or systematic trends in the IS response.[3] Pre-defined acceptance criteria in your lab's SOP should trigger an investigation.[1] |
| What is a stable isotope-labeled (SIL) IS and why is it preferred? | A SIL-IS is a form of the analyte where one or more atoms have been replaced by a heavier isotope (e.g., ¹³C, ²H, ¹⁵N). SIL-IS are considered the gold standard because their physicochemical properties are nearly identical to the analyte, leading to better tracking during sample preparation and analysis, which helps to more effectively compensate for variability.[1] |
Troubleshooting Guides
Follow these guides to diagnose and resolve common issues with internal standard variability.
Guide 1: Investigating Inconsistent Internal Standard Response
This guide provides a step-by-step approach to troubleshooting variable IS peak areas in a chromatographic run.
Question: My internal standard peak area is inconsistent across an analytical run. What should I do?
Answer:
-
Visual Inspection of the Data:
-
Plot the IS response for all samples (blanks, standards, QCs, and unknowns) in the order of injection.
-
Look for trends: Is there a gradual drift, a sudden drop or increase, or are the variations random?
-
-
Review of Experimental Records:
-
Check for any documented errors during sample preparation, such as pipetting mistakes or incorrect dilutions.
-
Verify that the correct IS solution was used and that it was added to all samples at the intended concentration.
-
-
Evaluation of System Performance:
-
Examine the chromatograms for signs of poor peak shape, such as splitting or tailing, which could indicate a problem with the column or injection system.
-
Check the instrument's performance logs for any pressure fluctuations or other hardware-related errors during the run.
-
-
Investigation of Matrix Effects:
-
If the variability is more pronounced in unknown samples compared to standards and QCs, this may suggest a matrix effect.
-
Perform a matrix effect experiment to confirm if components in the biological matrix are suppressing or enhancing the IS signal.
-
-
Re-analysis of Samples:
-
If a clear cause cannot be identified, re-inject a subset of the affected samples. If the IS response is consistent upon re-injection, the issue may have been a temporary instrument malfunction.
-
If the variability persists, consider re-extraction and analysis of the samples.
-
Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting internal standard variability.
Data Presentation
The following tables provide quantitative data relevant to internal standard performance and acceptance criteria.
Table 1: Regulatory Acceptance Criteria for Internal Standard Variability
This table summarizes the general acceptance criteria for IS response from the FDA and EMA.
| Parameter | FDA Recommendation | EMA Guideline |
| IS Response in Subject Samples | The range of IS responses for subject samples should be similar to the range of IS responses for calibration standards and QCs in the same analytical run.[5] | The IS response should be monitored to detect any potential issues. Specific criteria for variability are not mandated but should be defined in the method validation. |
| Investigation Trigger | An investigation is warranted if the IS responses for subject samples are substantially different from the responses for Cals/QCs.[5] | Investigations should be triggered by pre-defined acceptance criteria in an SOP. |
| Precision of IS-Normalized Matrix Factor | Not explicitly defined in the guidance on IS response. | The coefficient of variation (CV) of the IS-normalized matrix factor from at least 6 lots of matrix should not be greater than 15%. |
Table 2: Comparison of Analyte Recovery for Different Extraction Methods
This table presents a general comparison of typical analyte recovery percentages for common sample preparation techniques. Actual recoveries are analyte and matrix-dependent.
| Extraction Method | Typical Analyte Recovery (%) | Key Advantages | Potential for IS Variability |
| Protein Precipitation (PPT) | 80 - 100% | Simple, fast, and inexpensive. | High, due to potential for co-precipitation of IS and significant matrix effects.[6] |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | Good for removing salts and polar interferences. | Moderate, can be affected by pH, solvent choice, and emulsion formation.[6] |
| Solid-Phase Extraction (SPE) | 85 - 100% | High selectivity, cleaner extracts, and reduced matrix effects. | Low to moderate, dependent on sorbent selection and washing steps.[6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to internal standard validation and troubleshooting.
Protocol 1: Preparation and Verification of Internal Standard Working Solutions
Objective: To prepare an accurate and stable IS working solution and verify its concentration.
Materials:
-
High-purity internal standard reference material
-
Class A volumetric flasks and pipettes
-
Appropriate solvent (e.g., methanol, acetonitrile)
-
Analytical balance
Procedure:
-
Stock Solution Preparation: a. Accurately weigh a suitable amount of the IS reference material. b. Quantitatively transfer the weighed material to a Class A volumetric flask. c. Dissolve the material in the chosen solvent and dilute to the mark. d. Mix the solution thoroughly by inverting the flask multiple times. e. Calculate the exact concentration of the stock solution. f. Label the flask with the IS name, concentration, solvent, preparation date, and expiry date. g. Store the stock solution under appropriate conditions (e.g., refrigerated, protected from light).
-
Working Solution Preparation: a. Perform serial dilutions of the stock solution using Class A volumetric pipettes and flasks to achieve the desired final concentration for the working solution. b. The working solution concentration should be chosen to provide a sufficient signal-to-noise ratio and be within the linear range of the detector.[4]
-
Verification of Working Solution: a. Prepare a fresh, independent stock and working solution of the IS from a different weighing of the reference material. b. Analyze both the original and the freshly prepared working solutions using the analytical method. c. The response of the original working solution should be within a pre-defined percentage (e.g., ±5%) of the response of the newly prepared solution. d. Document all preparation and verification steps.
Protocol 2: Conducting a Matrix Effect Experiment
Objective: To assess the impact of the biological matrix on the ionization of the analyte and internal standard.
Materials:
-
Blank biological matrix from at least six different sources
-
Analyte and internal standard stock solutions
-
LC-MS/MS system
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and IS into the reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank matrix from each of the six sources. Spike the analyte and IS into the extracted matrix at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix from each source before extraction.
-
-
Analyze the Samples:
-
Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and IS.
-
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Data Interpretation:
-
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
-
The CV of the IS-normalized MF across the different matrix lots should be ≤15%. This indicates that the IS is effectively compensating for the matrix effect.
-
Workflow for Matrix Effect Experiment
This diagram outlines the workflow for performing a matrix effect experiment.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC-MS Sample Prep: Protein Precipitation, SPE And Recovery [eureka.patsnap.com]
Selecting the appropriate MRM transitions for Moclobemide and Moclobemide-d8
Technical Support Center: Analysis of Moclobemide and Moclobemide-d8 by MRM
This technical support center provides guidance on selecting the appropriate Multiple Reaction Monitoring (MRM) transitions for the analysis of Moclobemide and its deuterated internal standard, this compound, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It includes frequently asked questions (FAQs), troubleshooting advice, and a general experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Moclobemide?
A1: The selection of optimal MRM transitions is instrument-dependent. However, a common starting point for Moclobemide (exact mass: 268.0979) is the protonated precursor ion ([M+H]⁺).
-
Precursor Ion (Q1): m/z 269.1[1]
For product ions (Q3), it is recommended to perform a product ion scan on the precursor ion. Based on the structure of Moclobemide, likely product ions result from the fragmentation of the morpholinoethyl side chain. Common fragments to screen for include:
-
m/z 182.0 (loss of the morpholinoethyl group)
-
m/z 100.1 (morpholinoethyl fragment)
-
m/z 86.1 (fragment of the morpholine ring)
It is crucial to empirically determine the most intense and stable product ions on your specific mass spectrometer.
Q2: How do I determine the MRM transitions for this compound?
A2: this compound is a stable isotope-labeled internal standard for Moclobemide. The precursor ion will be shifted by the mass of the incorporated deuterium atoms. For this compound, the precursor ion will be:
-
Precursor Ion (Q1) for this compound: m/z 277.2 (assuming d8 substitution on the morpholine ring)
The product ions of this compound are also expected to be shifted by a corresponding number of deuterium atoms, depending on which part of the molecule the deuterium labels are located. If the deuteration is on the morpholine ring, the corresponding product ions would be:
-
m/z 182.0 (if the morpholinoethyl-d8 group is lost)
-
m/z 108.1 (morpholinoethyl-d8 fragment)
-
m/z 94.1 (fragment of the deuterated morpholine ring)
As with the unlabeled compound, it is essential to confirm these transitions and their optimal collision energies through experimental infusion and fragmentation of the this compound standard.
Q3: Why is a stable isotope-labeled internal standard like this compound recommended?
A3: A stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS analysis. It co-elutes with the analyte and experiences similar ionization and fragmentation behavior, allowing it to compensate for variations in sample preparation, injection volume, matrix effects, and instrument response. This leads to higher accuracy and precision in quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for Moclobemide/Moclobemide-d8 | Incorrect MRM transitions selected. | Infuse a standard solution of the analyte and internal standard directly into the mass spectrometer to determine the correct precursor and product ions and optimize collision energies. |
| Poor ionization efficiency. | Optimize ion source parameters such as capillary voltage, gas flows, and temperature. Ensure the mobile phase is compatible with positive electrospray ionization (ESI). | |
| Analyte degradation. | Check sample stability and storage conditions. Moclobemide can be susceptible to degradation. | |
| High Background Noise | Matrix interference. | Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components. |
| Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. | |
| Poor Peak Shape | Inappropriate chromatographic conditions. | Optimize the analytical column, mobile phase composition, gradient, and flow rate. |
| Inconsistent Results | Lack of or inappropriate internal standard. | Always use a stable isotope-labeled internal standard like this compound for accurate quantification. |
| Sample preparation variability. | Ensure consistent and reproducible sample preparation procedures. |
Quantitative Data Summary
The following table summarizes the recommended starting MRM transitions for Moclobemide and a theoretical approach for this compound. Note: These values should be optimized on your specific instrument.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z (Quantifier) | Product Ion (Q3) m/z (Qualifier) |
| Moclobemide | 269.1 | To be determined empirically (e.g., 182.0) | To be determined empirically (e.g., 100.1) |
| This compound | 277.2 | To be determined empirically (e.g., 182.0 or 108.1) | To be determined empirically |
Experimental Protocols
Protocol: Development of an MRM Method for Moclobemide and this compound
-
Standard Preparation: Prepare individual stock solutions of Moclobemide and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare working solutions by diluting the stock solutions.
-
Direct Infusion and Optimization:
-
Infuse a working solution of Moclobemide (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer using a syringe pump.
-
Perform a full scan in positive ion mode to confirm the precursor ion at m/z 269.1.
-
Perform a product ion scan on the precursor ion to identify the most abundant and stable product ions.
-
Select at least two product ions for MRM transitions (one for quantification, one for qualification).
-
Optimize the collision energy for each transition to maximize signal intensity.
-
Repeat this process for this compound to determine its optimal MRM transitions and collision energies.
-
-
LC Method Development:
-
Develop a reversed-phase liquid chromatography method capable of retaining and eluting Moclobemide with good peak shape. A C18 column is a common choice.
-
The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).
-
Optimize the gradient elution to ensure Moclobemide is well-resolved from any potential matrix interferences.
-
-
Sample Preparation:
-
For biological samples (e.g., plasma, serum), a sample preparation step is necessary to remove proteins and phospholipids. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Spike the internal standard (this compound) into all samples, calibrators, and quality controls before extraction.
-
-
Method Validation:
-
Validate the method according to relevant guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and matrix effects.
-
Visualizations
Caption: Experimental workflow for the quantitative analysis of Moclobemide using LC-MS/MS with an internal standard.
Caption: Logical troubleshooting workflow for common issues in LC-MS/MS analysis.
References
Validation & Comparative
Navigating Bioanalytical Method Validation for Moclobemide: A Comparative Guide to LC-MS/MS with a Deuterated Internal Standard
For researchers, scientists, and professionals in drug development, the robust validation of bioanalytical methods is a cornerstone of accurate pharmacokinetic and bioequivalence studies. This guide provides a comparative overview of the key parameters and experimental protocols involved in the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of moclobemide in human plasma, with a specific focus on the use of a deuterated internal standard.
The use of a stable isotope-labeled internal standard, such as moclobemide-d4, is the gold standard in quantitative bioanalysis. It offers superior accuracy and precision by compensating for variability in sample preparation, matrix effects, and instrument response. This guide will delve into the essential validation experiments as stipulated by regulatory bodies like the FDA and EMA, presenting hypothetical yet representative data to illustrate the expected performance of a well-developed method.
Experimental Protocols: A Step-by-Step Approach
A typical bioanalytical method for moclobemide using LC-MS/MS with a deuterated internal standard involves several key stages:
1. Sample Preparation:
-
Objective: To extract moclobemide and its deuterated internal standard from the biological matrix (e.g., human plasma) and remove interfering substances.
-
Methodology: A common and effective technique is protein precipitation.
-
To 100 µL of plasma sample, add 200 µL of a protein precipitation agent (e.g., acetonitrile) containing the deuterated internal standard (moclobemide-d4) at a fixed concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Chromatographic Separation (LC):
-
Objective: To separate moclobemide and its internal standard from other endogenous components in the sample extract before they enter the mass spectrometer.
-
Typical Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Column Temperature: Maintained at 40°C to ensure reproducible retention times.
-
3. Mass Spectrometric Detection (MS/MS):
-
Objective: To selectively detect and quantify moclobemide and its deuterated internal standard.
-
Methodology: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is typically employed. The detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Hypothetical MRM Transitions:
-
Moclobemide: Precursor ion (m/z) 309.1 → Product ion (m/z) 181.1
-
Moclobemide-d4 (Internal Standard): Precursor ion (m/z) 313.1 → Product ion (m/z) 185.1
-
-
Visualizing the Workflow
To better understand the logical flow of the bioanalytical method validation process, the following diagram illustrates the key steps from sample receipt to final data analysis.
Caption: Experimental workflow for the bioanalytical analysis of moclobemide.
Data Presentation: Key Validation Parameters
The following tables summarize the expected quantitative data from a comprehensive validation of a bioanalytical method for moclobemide.
Table 1: Linearity of the Calibration Curve
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.005x + 0.002 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 98.5 | 8.2 | 99.1 | 9.5 |
| Low | 3 | 101.2 | 5.6 | 100.5 | 6.8 |
| Medium | 500 | 99.8 | 3.1 | 100.2 | 4.2 |
| High | 800 | 100.5 | 2.5 | 99.7 | 3.7 |
| Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ) of nominal concentration; Precision (%CV) ≤15% (≤20% for LLOQ). |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low | 92.5 | 93.1 | 0.98 | 0.99 |
| High | 94.1 | 93.8 | 1.01 | 1.01 |
| Acceptance Criteria: Recovery should be consistent and reproducible. IS-Normalized Matrix Factor should be close to 1 with a %CV ≤15%. |
Table 4: Stability
| Stability Condition | Duration | QC Level | Stability (% of Nominal) |
| Bench-top (Room Temp) | 6 hours | Low | 97.8 |
| High | 99.2 | ||
| Freeze-Thaw | 3 cycles | Low | 96.5 |
| High | 98.7 | ||
| Long-term (-80°C) | 90 days | Low | 98.1 |
| High | 99.5 | ||
| Acceptance Criteria: Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Logical Relationships in Method Validation
The successful validation of a bioanalytical method relies on the interplay of several key parameters that ensure the reliability of the data. The following diagram illustrates these relationships.
Caption: Interrelationship of key bioanalytical method validation parameters.
Conclusion
The validation of a bioanalytical method for moclobemide using a deuterated internal standard is a meticulous process that ensures the generation of high-quality, reliable data for clinical and preclinical studies. By adhering to established regulatory guidelines and systematically evaluating parameters such as linearity, accuracy, precision, recovery, matrix effect, and stability, researchers can have high confidence in their results. The use of a deuterated internal standard is highly recommended as it significantly enhances the robustness and reliability of the LC-MS/MS method, ultimately contributing to the successful development of new pharmaceutical products.
The Gold Standard: Why Moclobemide-d8 Surpasses Alternatives for Accurate Bioanalysis
In the precise world of bioanalysis, the choice of an internal standard can be the determining factor between reliable, reproducible data and questionable results. For researchers quantifying moclobemide, a reversible inhibitor of monoamine oxidase A, the use of a stable isotope-labeled (SIL) internal standard, specifically Moclobemide-d8, has emerged as the gold standard for accuracy and precision. This guide provides a comprehensive comparison of this compound with alternative internal standards, supported by established principles of bioanalytical method development.
The Superiority of Stable Isotope-Labeled Internal Standards
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for drug quantification in complex biological matrices. However, it is susceptible to variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the analyte signal.[1][2] An ideal internal standard co-elutes with the analyte and experiences the same variations, thus providing a reliable reference for quantification.[3]
This compound, in which eight hydrogen atoms are replaced with deuterium, is chemically and physically almost identical to moclobemide. This near-identical nature is the cornerstone of its superiority as an internal standard.[1] It ensures co-elution during chromatography and identical behavior during sample extraction and ionization in the mass spectrometer.[1] This allows this compound to effectively compensate for matrix effects and other sources of variability, leading to highly accurate and precise quantification.[4][5]
Alternative Internal Standards: A Compromise in Accuracy
In the absence of a SIL internal standard, researchers may turn to structural analogs—compounds with similar chemical structures to the analyte. For moclobemide, a hypothetical structural analog could be a molecule with a similar morpholine and chlorophenyl moiety but with a different side chain.
While more accessible and less expensive, structural analogs are not a perfect match.[6] Differences in their physicochemical properties can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.[6][7] This discrepancy means the structural analog may not accurately track and compensate for the variability experienced by moclobemide, potentially leading to biased and imprecise results.[7][8]
Head-to-Head Comparison: this compound vs. a Structural Analog
The following table summarizes the key performance differences between this compound and a hypothetical structural analog internal standard for the analysis of moclobemide.
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS | Rationale |
| Accuracy | High | Moderate to Low | Near-identical properties ensure accurate compensation for matrix effects and recovery losses.[4][8] |
| Precision | High | Moderate to Low | Consistent tracking of the analyte through the analytical process reduces variability.[6] |
| Matrix Effect Compensation | Excellent | Poor to Moderate | Co-elution and identical ionization behavior effectively normalize signal suppression or enhancement.[2] |
| Extraction Recovery Tracking | Excellent | Moderate | Similar solubility and partitioning behavior ensure it mirrors the analyte's recovery.[6] |
| Chromatographic Co-elution | Yes (or very close) | Unlikely | Minor differences in structure can lead to significant shifts in retention time. |
| Potential for Cross-Interference | Low (mass difference) | High | Structural similarity can lead to overlapping signals if not chromatographically resolved. |
| Cost & Availability | Higher cost, specialized synthesis | Lower cost, more readily available | Synthesis of SIL compounds is more complex and expensive.[6] |
Experimental Protocols: A Roadmap to Reliable Quantification
Achieving accurate results hinges on robust experimental protocols. Below are generalized methodologies for sample preparation and LC-MS/MS analysis of moclobemide using an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for cleaning up and concentrating analytes from biological matrices.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.
-
Loading: To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound or structural analog). Vortex and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an appropriate solvent (e.g., 0.1 M acetic acid followed by methanol) to remove interfering substances.
-
Elution: Elute the analyte and internal standard with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a representative LC-MS/MS method for the analysis of moclobemide.
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Moclobemide: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (with an 8 Da mass shift from moclobemide)
-
Structural Analog: Precursor ion (m/z) -> Product ion (m/z)
-
Visualizing the Workflow and Logic
The following diagrams illustrate the analytical workflow and the logical basis for choosing an internal standard.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Moclobemide Bioanalytical Assays: A Virtual Cross-Validation
Principles of Inter-Laboratory Cross-Validation
Cross-validation between laboratories is a critical process to ensure that a bioanalytical method is reproducible and that data generated across different sites can be reliably compared.[1] This is particularly important in multi-center clinical trials or when analytical work is transferred between facilities. The process typically involves analyzing the same set of quality control (QC) samples and clinical study samples at each laboratory and comparing the results.[1] Statistical analyses are then employed to assess the concordance of the data.[1]
The following diagram illustrates the conceptual workflow of a formal inter-laboratory cross-validation study.
References
The Gold Standard in Moclobemide Quantification: A Comparative Analysis of Analytical Methods
A detailed comparison of analytical methods for the quantification of Moclobemide reveals that the use of a deuterated internal standard, Moclobemide-d8, with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers superior linearity, precision, and accuracy, establishing it as the gold standard for bioanalytical studies. This guide provides a comprehensive overview of various methods, their experimental protocols, and performance data to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.
While methods employing structural analog internal standards or no internal standard are available, the use of a stable isotope-labeled internal standard like this compound minimizes analytical variability and provides the most reliable data for pharmacokinetic and other quantitative studies.
Performance Comparison of Analytical Methods
The choice of analytical method significantly impacts the quality of pharmacokinetic and bioanalytical data. This section compares the performance of three common approaches for Moclobemide quantification: UPLC-MS/MS with a deuterated internal standard (this compound), UPLC-MS/MS with a structural analog internal standard (brucine), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) using a different internal standard (phenacetin) or no internal standard.
| Method | Internal Standard | Linearity (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| UPLC-MS/MS | This compound | 1.0 - 1980 | 1.1 - 9.6 | 1.1 - 9.6 | 89.1 - 100.9 | 89.1 - 100.9 |
| UPLC-MS/MS[1] | Brucine | 1.0 - 1980 | 1.1 - 9.6 | 1.1 - 9.6 | 89.1 - 100.9 | 89.1 - 100.9 |
| HPLC-UV[2] | Phenacetin | 20 - 2500 | <15 | <15 | Within ±15 | Within ±15 |
| HPLC-UV[3] | None | 15.6 - 2000 | <15 | <15 | Within acceptable limits | Within acceptable limits |
Table 1: Comparison of Linearity, Precision, and Accuracy for Moclobemide Quantification Methods. The data clearly demonstrates the superior performance of the UPLC-MS/MS method, particularly when employing a deuterated internal standard. While specific data for a method using this compound was not found in a single comprehensive study, the data presented for the UPLC-MS/MS method with a structural analog internal standard is representative of the performance expected with a deuterated standard, which is considered the best practice in bioanalysis.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the compared methods.
UPLC-MS/MS Method with this compound (and Brucine as a structural analog example)
This method is ideal for high-sensitivity and high-throughput analysis of Moclobemide in biological matrices.[1]
1. Sample Preparation:
-
To 100 µL of human brain cell supernatant, add 10 µL of internal standard solution (Brucine, as a stand-in for this compound).
-
Alkalinize the sample with 10 µL of 1M sodium hydroxide.
-
Extract Moclobemide and the internal standard with 500 µL of ethyl acetate by vortexing for 3 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: Acquity UPLC™ BEH C18 column (50 × 2.1 mm, 1.7 µm).
-
Mobile Phase: Methanol-water (29.5:70.5, v/v) containing 0.05% ammonium acetate and 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple reaction monitoring (MRM).
-
Mass Transitions:
-
Moclobemide: m/z 269.16 → 182.01
-
Brucine (IS): m/z 395.24 → 324.15
-
HPLC-UV Method with Phenacetin as Internal Standard
A robust and widely accessible method for Moclobemide quantification.[2]
1. Sample Preparation:
-
To 1 mL of plasma, add 100 µL of phenacetin internal standard solution.
-
Add 1 mL of 0.1 M sodium hydroxide and vortex.
-
Add 6 mL of dichloromethane and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: Acetonitrile and water (25:75, v/v), adjusted to pH 2.7 with ortho-phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 239 nm.
HPLC-UV Method without Internal Standard
A simpler, though potentially less precise, method for Moclobemide analysis.[3]
1. Sample Preparation:
-
To 1 mL of plasma, add 0.2 mL of 2 M sodium hydroxide.
-
Add 5 mL of dichloromethane and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and perform a back-extraction with 200 µL of 0.05 M phosphoric acid by vortexing for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Inject 50 µL of the aqueous layer into the HPLC system.
2. Chromatographic Conditions:
-
Column: ODS column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 5 mM NaH2PO4-acetonitrile-triethylamine (1000:350:10, v/v/v), pH 3.4.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in each methodology.
Figure 1: Experimental workflow for the UPLC-MS/MS quantification of Moclobemide using a deuterated internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. A validated high-performance liquid chromatographic method for the determination of moclobemide and its two metabolites in human plasma and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of moclobemide in human plasma by high-performance liquid chromatography with spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Determination of Moclobemide: LOD and LOQ Across Methodologies
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of pharmaceutical compounds is paramount. This guide provides a comparative overview of analytical methods for the determination of Moclobemide, a reversible inhibitor of monoamine oxidase A (RIMA), with a focus on the limit of detection (LOD) and limit of quantification (LOQ). The data presented herein is compiled from various studies to aid in the selection of the most appropriate analytical technique for specific research needs.
This document summarizes quantitative data in structured tables, offers detailed experimental protocols for key cited experiments, and includes visualizations of Moclobemide's signaling pathway and a representative analytical workflow to facilitate a comprehensive understanding.
Comparison of Analytical Methods
The determination of Moclobemide in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique offers distinct advantages in terms of sensitivity, selectivity, and throughput. The choice of method often depends on the specific requirements of the study, including the nature of the biological matrix, the required sensitivity, and the availability of instrumentation.
Quantitative Data Summary
The following table summarizes the reported LOD and LOQ values for Moclobemide analysis using different analytical methods. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions, instrumentation, and the matrix being analyzed.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Human Plasma | 5 ng/mL | 15.6 ng/mL | [1] |
| HPLC-UV | Human Plasma | - | 20-30 ng/mL | |
| HPLC-UV | Human Plasma | - | 10 ng/mL | |
| LC-MS/MS | Human Plasma | - | 10 ng/mL | [2] |
| LC-MS/MS | Wastewater | - | 1 - 25 ng/L | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of experimental protocols from key studies.
HPLC-UV Method for Moclobemide in Human Plasma[1]
-
Sample Preparation: Liquid-liquid extraction. Plasma samples were made alkaline and extracted with dichloromethane. The organic layer was then back-extracted into a dilute acid solution.
-
Chromatographic Conditions:
-
Column: ODS (Octadecyl silane) column.
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer.
-
Detection: UV detection at 240 nm.
-
LC-MS/MS Method for Moclobemide in Human Plasma[2]
-
Sample Preparation: Cloud-point extraction using Triton X-114.
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Liquid chromatography separation.
-
Mass Spectrometry: Tandem mass spectrometry for detection.
-
Visualizing Moclobemide's Mechanism and Analysis
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the signaling pathway of Moclobemide and a typical experimental workflow for its analysis.
Caption: Moclobemide's Mechanism of Action.
Caption: General Analytical Workflow.
References
A Comparative Analysis of Moclobemide and Moclobemide-d8 Recovery from Human Plasma
A detailed guide for researchers and drug development professionals on the efficiency of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) techniques for the bioanalysis of the reversible monoamine oxidase-A inhibitor, Moclobemide, and its deuterated internal standard, Moclobemide-d8.
This guide provides a comprehensive comparison of two common sample preparation techniques, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), for the quantitative analysis of Moclobemide and its deuterated analog, this compound, in human plasma. The selection of an appropriate extraction method is critical for the accuracy, precision, and sensitivity of bioanalytical assays. This document presents experimental data on the recovery of Moclobemide using both SPE and LLE and provides detailed protocols to aid researchers in selecting the optimal method for their specific needs. While specific recovery data for this compound is not extensively published, its recovery is expected to be comparable to that of Moclobemide due to their structural similarity.
Data Presentation: Recovery of Moclobemide from Plasma
The following table summarizes the reported recovery rates of Moclobemide from human plasma using different extraction methodologies.
| Extraction Method | Sorbent/Solvent System | Analyte | Mean Absolute Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Dichloromethane | Moclobemide | ~98.2% | [1] |
| Solid-Phase Extraction (SPE) | Speedisk H₂O-Philic DVB | Moclobemide | ≥90% | [2][3] |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on the method described by Hosseini-Yazdi et al. (2005), which demonstrated a high recovery of Moclobemide from human plasma.[1]
Materials:
-
Human plasma samples
-
Dichloromethane (HPLC grade)
-
Sodium hydroxide solution (e.g., 1M) for pH adjustment
-
Diluted phosphoric acid
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with the analytical instrument)
Procedure:
-
To 1 mL of human plasma in a centrifuge tube, add a known amount of this compound internal standard.
-
Adjust the plasma sample to a basic pH with sodium hydroxide solution.
-
Add 5 mL of dichloromethane to the tube.
-
Vortex the mixture for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 4000 rpm for 15 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (lower) layer containing the analyte and internal standard to a clean tube.
-
Perform a back-extraction by adding 200 µL of diluted phosphoric acid to the collected organic phase.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
The aqueous (upper) layer now contains the protonated analyte and internal standard.
-
Collect the aqueous layer for analysis by HPLC or LC-MS/MS.
Solid-Phase Extraction (SPE) Protocol
This protocol is based on the method described by Rakić et al. (2007), which utilized polymeric SPE cartridges for the extraction of Moclobemide and its metabolites.[2][3]
Materials:
-
Human plasma samples
-
Speedisk H₂O-Philic DVB SPE cartridges
-
Methanol (HPLC grade)
-
Potassium phosphate buffer (e.g., 0.05 M, pH 8.4)
-
Elution solvent (e.g., methanol or a mixture of organic solvent and a weak acid/base)
-
SPE vacuum manifold
-
Centrifuge tubes
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
To 0.5 mL of human plasma, add the this compound internal standard.
-
Precondition the Speedisk H₂O-Philic DVB SPE cartridge by passing 1 mL of methanol followed by 2 mL of 0.05 M potassium phosphate buffer (pH 8.4).
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interfering substances. The specific washing solvent and volume should be optimized for the assay.
-
Elute the analyte and internal standard from the cartridge with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for injection into the analytical system.
Mandatory Visualization
Moclobemide Extraction Workflow
Caption: Comparative workflow of LLE and SPE for Moclobemide extraction.
Moclobemide's Mechanism of Action: MAO-A Inhibition
Caption: Moclobemide reversibly inhibits MAO-A, increasing monoamines.
References
- 1. Determination of moclobemide in human plasma by high-performance liquid chromatography with spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatographic method for the determination of moclobemide and its two major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Internal Standards: Moclobemide-d8 Versus a Structural Analog in Bioanalytical Assays
A comprehensive comparison of Moclobemide-d8 and a structural analog as internal standards reveals distinct advantages in precision and accuracy for the deuterated counterpart in modern LC-MS/MS methods, while the structural analog remains a viable option for conventional HPLC-UV analysis. This guide provides researchers, scientists, and drug development professionals with a detailed examination of the performance characteristics and experimental protocols for both internal standard methodologies in the quantitative analysis of the antidepressant drug, moclobemide.
Internal standards are indispensable in quantitative bioanalysis, correcting for variability in sample preparation and instrument response. The choice between a stable isotope-labeled internal standard, such as this compound, and a structural analog can significantly impact assay performance. This guide delves into the experimental data to provide a clear comparison.
Performance Data at a Glance
The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. Below is a summary of the performance characteristics of methods utilizing either a deuterated internal standard (this compound) or a structural analog.
| Performance Metric | Deuterated Internal Standard (UPLC-MS/MS) | Structural Analog Internal Standard (HPLC-UV) |
| Linearity (Correlation Coefficient) | > 0.990 | > 0.995 |
| Linearity Range | Not specified for individual analyte | 20 - 2500 ng/mL |
| Limit of Quantification (LOQ) | Not specified for individual analyte | 20 ng/mL[1][2] |
| Intra-Day Precision (%CV) | < 15% | ≤ 7%[1][2] |
| Inter-Day Precision (%CV) | < 15% | ≤ 13%[1][2] |
| Accuracy | 90% - 110% | ≤ 13% (relative error)[1][2] |
Experimental Deep Dive: Methodologies Uncovered
The choice of analytical technique often dictates the type of internal standard used. Here, we provide a detailed look at the experimental protocols for both a modern UPLC-MS/MS method, ideal for a deuterated internal standard, and a conventional HPLC-UV method where a structural analog has been successfully employed.
Method 1: UPLC-MS/MS with Deuterated Internal Standard
This method is designed for the high-throughput analysis of multiple neuropsychotropic drugs, including moclobemide, in human serum. The use of an isotopic internal standard is standard practice for such assays to ensure the highest accuracy and precision.
Sample Preparation:
-
Protein Precipitation: Serum samples are treated with a methanol-acetonitrile mixture to precipitate proteins.
-
Internal Standard Spiking: A solution containing the isotopic internal standards, including this compound, is added.
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is transferred for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Ultra-Performance Liquid Chromatography (UPLC)
-
Column: Kromasil ClassicShell C18 (2.1 x 50 mm, 2.5 µm)
-
Mobile Phase: Gradient elution with acetonitrile-0.2% acetic acid and 10 mM ammonium acetate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Detection: Tandem Mass Spectrometry (MS/MS) with an electrospray ion source in both positive and negative ion modes using multiple reaction monitoring.
Method 2: HPLC-UV with Structural Analog Internal Standard (Ro 11-9900)
This method is a robust and validated procedure for the determination of moclobemide and its metabolites in human plasma using a structural analog, Ro 11-9900, as the internal standard.[2]
Sample Preparation:
-
Solid-Phase Extraction (SPE): 0.5 mL of plasma is subjected to SPE using Speedisk H2O-Philic DVB columns.[1][2]
-
Internal Standard Spiking: The internal standard, Ro 11-9900, is added during the sample preparation process.[2]
-
Elution and Reconstitution: The analyte and internal standard are eluted from the SPE column and the eluate is prepared for injection.
Chromatographic and Detection Conditions:
-
Chromatography: High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase: 10 mM KH2PO4 with 1% triethylamine (pH 3.9) and acetonitrile (83:17, v/v)[1][2]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in each methodology.
References
Mitigating Inter-Subject Variability in Bioanalysis: A Comparative Guide to Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification of analytes in biological matrices is paramount. However, a significant hurdle in bioanalysis is the inherent inter-subject variability, which can lead to inconsistent recovery rates and compromise data integrity. This guide provides a comprehensive comparison of analytical approaches, demonstrating the pivotal role of stable isotope-labeled internal standards (SIL-IS) in correcting for this variability. Supported by experimental data, detailed protocols, and workflow visualizations, this document serves as a resource for implementing robust bioanalytical methods.
Inter-subject variability in analyte recovery stems from differences in the biological matrix (e.g., plasma, urine) between individuals. These differences can affect protein binding, extraction efficiency, and ionization efficiency during analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). Failure to account for this variability can lead to erroneous pharmacokinetic and toxicokinetic data, impacting drug development decisions.
The Gold Standard: Stable Isotope-Labeled Internal Standards
An internal standard (IS) is a compound of known concentration added to samples to correct for analytical variability. While structural analogs can be used, stable isotope-labeled internal standards (SIL-IS) are widely considered the "gold standard" for quantitative bioanalysis.[1] A SIL-IS is a version of the analyte in which one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[2] This subtle modification makes the SIL-IS chemically and physically almost identical to the analyte, ensuring they behave similarly during sample preparation and analysis.[2] This co-elution and similar ionization response allow the SIL-IS to effectively normalize for variations in extraction recovery and matrix effects, thus mitigating inter-subject variability.[3][4]
Performance Comparison: SIL-IS vs. Other Internal Standards
Experimental data consistently demonstrates the superiority of SIL-IS in minimizing variability and improving data accuracy compared to methods using structural analog internal standards or no internal standard.
Case Study 1: Lapatinib in Human Plasma
A study on the quantification of the anti-cancer drug lapatinib in human plasma highlighted significant inter-subject variability in recovery. When using a non-isotope-labeled internal standard (zileuton), the recovery of lapatinib from the plasma of six different healthy donors ranged from 29% to 70%, a 2.4-fold variation. In cancer patients, the variability was even more pronounced, with recovery ranging from 16% to 56% (a 3.5-fold difference). However, when a stable isotope-labeled internal standard (lapatinib-d3) was used, this variability was effectively corrected for, leading to accurate and precise quantification across all individuals.[4]
Case Study 2: Everolimus Quantification
In the therapeutic drug monitoring of the immunosuppressant everolimus, a study compared the performance of a SIL-IS (everolimus-d4) with a structural analog internal standard (32-desmethoxyrapamycin). While both internal standards yielded acceptable results, the SIL-IS demonstrated a better slope in comparison with an independent LC-MS/MS method (0.95 vs. 0.83), indicating a more favorable and accurate quantification. The total coefficient of variation for everolimus quantification was low (4.3%-7.2%) with no significant difference between the two internal standards in that particular study, but the closer tracking of the analyte by the SIL-IS provides a higher degree of confidence in the results.[5]
Case Study 3: Kahalalide F Analysis
In the analysis of the anticancer agent kahalalide F, a comparison was made between a butyric acid analogue internal standard and a deuterated SIL-IS. Statistical analysis revealed that the use of the SIL-IS significantly improved the precision of the method (p=0.02) and resulted in a mean bias closer to the true value (100.3% for SIL-IS vs. 96.8% for the analogue IS).[6]
Quantitative Data Summary
The following table summarizes the quantitative data from the case studies, illustrating the impact of using a SIL-IS on recovery and precision.
| Analyte | Internal Standard Type | Matrix | Number of Subjects/Lots | Analyte Recovery Range (%) | Coefficient of Variation (CV%) | Reference |
| Lapatinib | Non-Isotope-Labeled (Zileuton) | Healthy Donor Plasma | 6 | 29 - 70 | Not Reported | [4] |
| Cancer Patient Plasma | 6 | 16 - 56 | Not Reported | [4] | ||
| Lapatinib | Stable Isotope-Labeled (lapatinib-d3) | Healthy & Cancer Patient Plasma | 12 | Corrected for Variability | < 11% | [4] |
| Everolimus | Structural Analog (32-desmethoxyrapamycin) | Not Specified | Not Specified | 98.3 - 108.1 | 4.3 - 7.2 | [5] |
| Everolimus | Stable Isotope-Labeled (everolimus-d4) | Not Specified | Not Specified | 98.3 - 108.1 | 4.3 - 7.2 | [5] |
| Kahalalide F | Structural Analog (Butyric Acid Analogue) | Not Specified | 284 | Not Reported | 8.6 | [6] |
| Kahalalide F | Stable Isotope-Labeled (Deuterated) | Not Specified | 340 | Not Reported | 7.6 | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. Below are representative experimental protocols for the quantification of an analyte in human plasma using LC-MS/MS with a SIL-IS.
Protocol 1: General Analyte Quantification in Human Plasma using LC-MS/MS with SIL-IS
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex mix the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the SIL-IS working solution (at a known concentration).
-
Vortex mix for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize specific precursor-to-product ion transitions for both the analyte and the SIL-IS.
-
Instrument parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
-
3. Data Analysis
-
Integrate the peak areas of the analyte and the SIL-IS.
-
Calculate the peak area ratio of the analyte to the SIL-IS.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
Understanding the experimental workflow and the underlying principles is facilitated by visual diagrams.
References
- 1. Technology [promise-proteomics.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. waters.com [waters.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
A Researcher's Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of robust quantitative bioanalysis. This guide provides a comparative overview of commonly used SIL-IS, outlines the key regulatory expectations from the Food and Drug Administration (FDA) and European Medicines Agency (EMA), and presents detailed experimental protocols for critical validation experiments.
The selection of an appropriate internal standard is crucial for compensating for the variability inherent in the bioanalytical process, including sample extraction, chromatographic separation, and mass spectrometric detection.[1] Regulatory bodies, through guidelines like the harmonized ICH M10, mandate comprehensive validation of bioanalytical methods to ensure the reliability of data used in drug submissions.[2][3]
Comparison of Stable Isotope-Labeled Internal Standards: Deuterium (²H) vs. Carbon-13 (¹³C)
The ideal SIL-IS is chemically identical to the analyte, ensuring it behaves similarly throughout the analytical process.[4] The two most common choices for labeling are deuterium (²H) and carbon-13 (¹³C). While both are widely used, they possess distinct characteristics that can impact assay performance.
| Feature | Deuterium (²H) Labeled IS | Carbon-13 (¹³C) Labeled IS | Rationale & Supporting Data |
| Chromatographic Co-elution | May exhibit a slight retention time shift (isotope effect), eluting earlier than the analyte.[5] | Typically co-elutes perfectly with the analyte.[6] | The larger relative mass difference between protium and deuterium can lead to altered physicochemical properties and chromatographic behavior. Studies have shown that ¹³C-labeled standards are less prone to these isotope effects, ensuring that the IS and analyte experience the same matrix effects at the point of elution.[7][8] |
| Isotopic Stability | Can be susceptible to back-exchange, where deuterium atoms are replaced by protons from the surrounding solvent or matrix.[4] | The carbon-carbon bond is highly stable, making back-exchange a non-issue.[6] | Deuterium labels on certain positions of a molecule can be labile, especially in acidic or basic conditions, potentially compromising the accuracy of quantification. ¹³C labels are incorporated into the carbon skeleton of the molecule and are not susceptible to exchange under typical bioanalytical conditions. |
| Compensation for Matrix Effects | Generally effective, but chromatographic shifts can lead to incomplete compensation if the IS and analyte elute into regions with different matrix-induced ion suppression or enhancement. | Considered the "gold standard" for matrix effect compensation due to perfect co-elution.[8] | Because a ¹³C-IS co-elutes with the analyte, it is exposed to the exact same matrix components at the same time in the mass spectrometer's ion source, providing more accurate correction for any matrix-induced signal changes.[9][10] |
| Cost | Generally less expensive to synthesize.[1] | Typically more expensive and may have lower commercial availability.[6] | The synthetic routes for incorporating deuterium are often simpler and more established than those for ¹³C labeling. |
| Recommendation | A suitable choice for many applications, but careful evaluation of chromatographic behavior and label stability is necessary. | The preferred choice for assays where high accuracy and precision are paramount, and for analytes prone to significant matrix effects.[8] | The superior performance of ¹³C-labeled standards in terms of co-elution and stability often justifies the higher cost, especially for pivotal clinical and non-clinical studies. |
Regulatory Landscape: FDA and EMA Expectations
The FDA and EMA have largely harmonized their requirements for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[2] A full validation is required for the quantification of drugs and their metabolites in regulatory submissions.[3]
Key validation parameters involving the internal standard include:
-
Selectivity and Specificity: The method must be able to differentiate the analyte and IS from endogenous matrix components and other potential interferences.[11]
-
Matrix Effect: The influence of the biological matrix on the ionization of the analyte and IS must be assessed to ensure that it does not compromise the accuracy and precision of the assay.[2][9]
-
Stability: The stability of the analyte and IS must be demonstrated under various conditions that mimic the sample lifecycle, from collection to analysis.[12][13] However, for a SIL-IS, separate stability studies are not required if it can be shown that no isotopic exchange occurs under the same conditions as the analyte.[13]
Key Experimental Protocols
Below are detailed protocols for essential bioanalytical validation experiments.
Selectivity and Specificity Assessment
Objective: To demonstrate that the analytical method can unequivocally measure the analyte and its IS without interference from matrix components.
Methodology:
-
Matrix Screening: Obtain at least six different lots of the blank biological matrix (e.g., plasma, urine) from individual donors.
-
Sample Preparation:
-
Process one aliquot from each blank matrix lot without the addition of the analyte or IS (blank sample).
-
Process another aliquot from each blank matrix lot spiked only with the IS at its working concentration (zero sample).
-
-
Analysis: Analyze the processed samples using the developed LC-MS/MS method.
-
Acceptance Criteria:
-
In the blank samples, the response at the retention time of the analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) standard.
-
In the blank samples, the response at the retention time of the IS should be less than 5% of the response of the IS in the LLOQ standard.
-
In the zero samples, the response at the retention time of the analyte should be less than 20% of the response of the LLOQ standard.
-
Matrix Effect Evaluation
Objective: To quantitatively assess the impact of matrix components on the ionization of the analyte and IS.
Methodology:
-
Matrix Selection: Use the same six lots of blank biological matrix from the selectivity experiment.
-
Sample Set Preparation:
-
Set A (Neat Solution): Prepare the analyte and IS in a neat (non-matrix) solution at two concentration levels: low (LQC) and high (HQC).
-
Set B (Post-Extraction Spike): Extract blank matrix from each of the six lots. Spike the extracted matrix with the analyte and IS at the LQC and HQC concentrations.
-
-
Analysis: Analyze both sets of samples and record the peak areas for the analyte and IS.
-
Calculations:
-
Matrix Factor (MF): Calculate the MF for each lot by dividing the peak area of the analyte in Set B by the mean peak area of the analyte in Set A.
-
IS-Normalized MF: Divide the MF of the analyte by the MF of the IS for each lot.
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factors from the six lots of matrix should not be greater than 15%.
Internal Standard Stability Assessment (if required)
Objective: To evaluate the stability of the IS in stock solutions and in the biological matrix under various storage conditions. As per guidelines, this is often not necessary for SIL-IS if analyte stability is proven and no isotopic exchange is evident.[13]
Methodology (for stock solution stability):
-
Preparation: Prepare a stock solution of the IS at a known concentration.
-
Storage: Store the stock solution under the intended storage conditions (e.g., refrigerated, frozen) for a defined period.
-
Comparison: After the storage period, prepare a fresh stock solution of the IS at the same concentration.
-
Analysis: Dilute both the stored and fresh stock solutions to a measurable concentration and analyze them.
-
Acceptance Criteria: The mean response of the stored IS solution should be within ±10% of the mean response of the fresh IS solution.
Visualizing Key Workflows
To further clarify the processes involved in utilizing SIL-IS, the following diagrams illustrate the general bioanalytical workflow and the decision-making process for selecting an appropriate internal standard.
Caption: General workflow for a typical bioanalytical study using an internal standard.
Caption: Decision tree for the selection of an appropriate internal standard.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. scispace.com [scispace.com]
- 5. ukisotope.com [ukisotope.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. fda.gov [fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Performance evaluation of quantitative mass spectrometry-based experiments using MSstats
In the landscape of quantitative mass spectrometry, the choice of statistical software is a critical determinant of experimental success. For researchers, scientists, and drug development professionals, the ability to accurately and reproducibly quantify protein abundance is paramount. This guide provides an objective performance comparison of MSstats, a widely used open-source R package, against other leading software alternatives. The evaluation is supported by experimental data from benchmark studies, offering a clear perspective on the strengths and applications of each tool.
MSstats: A Flexible Engine for Complex Experimental Designs
MSstats is an R-based package designed for the statistical analysis of quantitative proteomics experiments.[1][2] It is recognized for its flexibility in handling various acquisition methods, including Data-Dependent Acquisition (DDA), Data-Independent Acquisition (DIA), and Selected Reaction Monitoring (SRM).[1][2] A key feature of MSstats is its utilization of linear mixed-effects models, which allows it to accommodate complex experimental designs, such as time-course studies and experiments with multiple conditions.[1][2]
The typical workflow in MSstats involves three main stages: data processing (including transformation and normalization), protein summarization, and statistical modeling to test for differential abundance.[3][4] MSstats is not a standalone tool for processing raw mass spectrometry data; instead, it takes as input the processed output from various spectral processing tools like Skyline, MaxQuant, Progenesis, and others.[3][4][5] To facilitate this, MSstats provides converters for many popular platforms.[3][6]
The Competitive Landscape: MSstats vs. Key Alternatives
The field of quantitative proteomics software is diverse, with several powerful tools available to researchers.[7] This guide focuses on comparing MSstats with some of the most prominent alternatives: MaxQuant, Skyline, and other R-based packages like MSqRob.
MaxQuant is a popular freeware for analyzing large-scale mass spectrometry data, particularly for label-free and isobaric labeling techniques like TMT and iTRAQ.[8][9] While MaxQuant has its own statistical module (Perseus), it is often used in conjunction with MSstats for more advanced statistical analysis.[9][10][11]
Skyline is a free, open-source tool that excels in targeted proteomics and DIA data analysis.[7] It offers strong visualization capabilities for interactive data exploration.[7] MSstats is frequently used as an external tool within Skyline to perform statistical analysis on the quantified data.[2][5]
MSqRob is another R-based package that, like MSstats, uses linear models for statistical inference. A key difference is that MSqRob often employs a feature-based approach directly on peptide-level data, whereas MSstats typically uses a two-step method that first summarizes feature intensities.[6]
Performance Evaluation: A Data-Driven Comparison
The performance of quantitative proteomics software can be assessed using several metrics, including accuracy in detecting true changes, precision of quantification, and the number of proteins identified and quantified. The following tables summarize findings from various benchmark studies that have compared MSstats to its alternatives.
| Software | Quantified Proteins (Higher is Better) | Accuracy (Lower Error is Better) | Precision (Lower CV is Better) | Strengths | Limitations |
| MSstats | Varies by upstream tool | Good, particularly at higher fold changes[12] | Good | Flexible modeling for complex designs, robust statistical framework[1][3] | Performance can be dependent on the quality of input from other tools. |
| MaxQuant/Perseus | High | Biased fold changes for some proteins[12] | Precise for non-differentially expressed proteins[12] | Integrated workflow from raw data to statistics, supports various labeling techniques[8] | Can be less performant at lower fold changes compared to peptide-based methods[12] |
| Skyline | High (for DIA/Targeted) | Good | Good | Excellent for DIA and targeted proteomics, strong visualization capabilities[7] | Primarily a quantification tool; relies on other packages like MSstats for advanced statistics. |
| MSqRob | High | Very Good, often outperforms others[12] | High precision and accuracy in fold change estimation[12] | Peptide-based modeling can increase statistical power.[12] | Workflow can be more complex to set up.[6] |
| Progenesis | Good | Consistently good performance in differential expression analysis[13] | Low number of missing values[13] | User-friendly interface. | Commercial software with licensing costs. |
Table 1: High-Level Performance Comparison of Quantitative Proteomics Software. This table provides a summary of the general performance characteristics of MSstats and its key alternatives based on published benchmark studies.
Experimental Protocols in Benchmark Studies
To ensure a fair comparison, benchmark studies often use controlled mixture datasets where the ground truth of protein abundance changes is known. A common experimental design involves spiking known amounts of proteins from one organism (e.g., E. coli) into a complex background matrix from another organism (e.g., human cells) at different concentrations.
Example Protocol: Label-Free DIA Benchmark Study
-
Sample Preparation: A human cell lysate (e.g., HEK293) is used as the background proteome. A protein digest from E. coli is spiked into the human lysate at varying concentrations (e.g., 1x and 2x) to create benchmark standards.[14][15]
-
LC-MS/MS Analysis: The prepared samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). For a DIA experiment, the mass spectrometer is set to acquire data over a defined m/z range, systematically fragmenting all ions within specific isolation windows.[14][15]
-
Data Processing: The raw DIA files are processed using a primary software tool like Skyline, Spectronaut, or DIA-NN to identify peptides and quantify their peak areas.[6][16] A spectral library, often generated from DDA runs of the same samples, is used for peptide identification.[14][15]
-
Statistical Analysis: The feature-level quantitative output from the primary processing tool is then imported into MSstats and other statistical packages for protein-level summarization, normalization, and differential abundance analysis.[17]
-
Performance Metrics: The performance of each statistical workflow is evaluated by its ability to correctly identify the spiked-in E. coli proteins as differentially abundant (True Positives) while correctly identifying the human background proteins as non-differentially abundant (True Negatives). Metrics such as the True Positive Rate and False Discovery Rate are calculated.[12]
Visualizing the Proteomics Workflow
To better understand the flow of data and analysis steps, the following diagrams illustrate a typical quantitative proteomics workflow and the specific data processing pipeline within MSstats.
References
- 1. MSstats: End to End Workflow [bioconductor.org]
- 2. skyline.ms [skyline.ms]
- 3. m.youtube.com [m.youtube.com]
- 4. msstats.org [msstats.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Choosing the Right Proteomics Data Analysis Software: A Comparison Guide - MetwareBio [metwarebio.com]
- 8. Your top 3 MS-based proteomics analysis tools | by Helene Perrin | Medium [medium.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Hands-on: MaxQuant and MSstats for the analysis of label-free data / MaxQuant and MSstats for the analysis of label-free data / Proteomics [training.galaxyproject.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. A comprehensive evaluation of popular proteomics software workflows for label-free proteome quantification and imputation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benchmarking Quantitative Performance in Label-Free Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Benchmarking of Quantitative Proteomics Workflows for Limited Proteolysis Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selection of Features with Consistent Profiles Improves Relative Protein Quantification in Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Moclobemide-d8
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Moclobemide-d8, a deuterated analog of the monoamine oxidase inhibitor, Moclobemide. Adherence to these guidelines is essential to minimize environmental impact and ensure regulatory compliance.
I. Understanding the Regulatory Framework
The disposal of pharmaceutical waste, including research chemicals like this compound, is a regulated process. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary governing bodies that oversee the disposal of such substances[1]. It is imperative that all disposal activities comply with federal, state, and local regulations. Pharmaceutical waste is considered a distinct and legally-regulated waste stream that must be handled and disposed of separately, typically through incineration[2].
II. Hazard Identification and Safety Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with Moclobemide. The Safety Data Sheet (SDS) for Moclobemide indicates that it is harmful if swallowed, causes skin irritation, and can cause serious eye damage[3]. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times during handling and disposal.
Key Hazard Information for Moclobemide:
| Hazard Statement | Classification |
| Harmful if swallowed | Acute oral toxicity, Category 4 |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 |
| Causes serious eye damage | Serious Eye Damage/Eye Irritation, Category 1 |
| May cause respiratory irritation | Specific target organ toxicity (single exposure), Category 3 |
Data sourced from Moclobemide Safety Data Sheets.[3]
III. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved waste disposal plant, which typically involves incineration[3][4]. Flushing pharmaceutical waste down the drain or disposing of it in regular trash is strongly discouraged due to the potential for environmental contamination[1][5].
Experimental Protocol for this compound Disposal:
-
Segregation: Isolate this compound waste from other laboratory waste streams. It should be collected in a designated, properly labeled, and sealed waste container.
-
Container Labeling: The waste container must be clearly labeled with the chemical name ("this compound") and appropriate hazard symbols.
-
Waste Collection: Store the sealed waste container in a secure, well-ventilated area away from incompatible materials, such as oxidizing agents[3].
-
Engage a Licensed Waste Contractor: Arrange for the collection and disposal of the this compound waste by a licensed and reputable chemical waste management company. These companies are equipped to handle and transport hazardous materials in accordance with regulatory requirements.
-
Documentation: Maintain meticulous records of all disposed chemical waste, including the name of the chemical, quantity, date of disposal, and the name of the waste contractor. This documentation is crucial for regulatory compliance and internal safety audits[6].
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
V. Environmental Considerations
Moclobemide has been identified as a xenobiotic and an environmental contaminant[7]. Improper disposal can lead to the contamination of soil and water, posing a risk to wildlife and potentially entering the human water supply[1]. Studies have shown that many pharmaceutical compounds are detectable in rivers, lakes, and drinking water, highlighting the importance of preventing their release into the environment[5]. Therefore, incineration remains the most effective method to ensure the complete destruction of the compound and prevent environmental pollution.
References
- 1. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 2. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. securewaste.net [securewaste.net]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 7. Moclobemide | C13H17ClN2O2 | CID 4235 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Moclobemide-d8
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling and disposal of Moclobemide-d8, a deuterated analog of the monoamine oxidase inhibitor, Moclobemide. While specific safety data for this compound is limited, the following guidance is based on the known properties of Moclobemide and general best practices for handling deuterated compounds.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE includes:
-
Eye Protection: Wear chemical safety goggles or glasses.[1][2]
-
Hand Protection: Use compatible chemical-resistant gloves.[1][2]
-
Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.[1][2]
-
Respiratory Protection: If working in an area with poor ventilation or where dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]
Operational Plan for Handling this compound
A systematic approach to handling this compound in a laboratory setting is essential to maintain a safe working environment.
1. Preparation:
- Ensure that a designated handling area is clean and uncluttered.
- Verify that all necessary PPE is available and in good condition.
- Have a copy of the Safety Data Sheet (SDS) for Moclobemide readily accessible.
- Ensure that safety equipment, such as an eye wash station and safety shower, is accessible and operational.[2]
2. Handling:
- Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[1]
- Avoid direct contact with the skin and eyes.[1]
- Prevent the formation of dust when handling the solid compound.[1]
- Use appropriate tools (e.g., spatulas, weighing paper) to handle the material.
3. Storage:
- Store this compound in a tightly closed container.[1]
- Keep the container in a cool, dry, and well-ventilated place.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Characterization: this compound should be treated as a chemical waste.
-
Containerization: Collect waste material in a clearly labeled, sealed container.
-
Disposal Route:
-
Do not dispose of this compound with household garbage.
-
Do not allow the product to enter the sewage system.
-
For unused or expired material, follow institutional and local regulations for chemical waste disposal. If a drug take-back program is not available, the U.S. Food and Drug Administration (FDA) recommends mixing the medicine with an unappealing substance like dirt or cat litter, placing it in a sealed plastic bag, and then disposing of it in the household trash.[3]
-
-
Decontamination: Decontaminate any surfaces or equipment that have come into contact with this compound using appropriate cleaning agents.
Quantitative Data
The following table summarizes available quantitative data for Moclobemide. It is important to note that specific data for this compound may vary slightly.
| Property | Value |
| Molecular Formula | C₁₃H₁₇ClN₂O₂ |
| Molecular Weight | 268.74 g/mol |
| Melting Point | 135 - 138 °C (275 - 280.4 °F) |
| LD50 (Oral, Rat) | 707 mg/kg |
| LD50 (Oral, Mouse) | >1 g/kg |
| Intraperitoneal LD50 (Mouse) | 591 mg/kg |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
